molecular formula C8H9N3 B1438849 2-Methyl-2-(pyrazin-2-yl)propanenitrile CAS No. 5106-58-1

2-Methyl-2-(pyrazin-2-yl)propanenitrile

Cat. No.: B1438849
CAS No.: 5106-58-1
M. Wt: 147.18 g/mol
InChI Key: MCRYYQVFAOPTTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-2-(pyrazin-2-yl)propanenitrile is a useful research compound. Its molecular formula is C8H9N3 and its molecular weight is 147.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methyl-2-pyrazin-2-ylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-8(2,6-9)7-5-10-3-4-11-7/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCRYYQVFAOPTTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=NC=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00652760
Record name 2-Methyl-2-(pyrazin-2-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5106-58-1
Record name 2-Methyl-2-(pyrazin-2-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-2-(pyrazin-2-yl)propanenitrile (CAS 5106-58-1)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-2-(pyrazin-2-yl)propanenitrile, registered under CAS number 5106-58-1, is a heterocyclic nitrile compound. Its structure, featuring a pyrazine ring attached to a gem-dimethyl nitrile group, positions it as a molecule of interest for medicinal chemistry and materials science. The pyrazine moiety is a well-known pharmacophore present in numerous biologically active compounds, exhibiting a wide range of activities including anticancer, anti-inflammatory, antibacterial, and antiviral properties. The nitrile group, a versatile functional group, can participate in various chemical transformations and can act as a hydrogen bond acceptor, influencing the molecule's interaction with biological targets. This guide provides a comprehensive overview of the known properties, potential synthetic routes, and prospective applications of this compound, drawing upon data from related structures to illuminate its potential.

Physicochemical Properties

While specific experimental data for this compound is limited in publicly available literature, its physicochemical properties can be estimated based on its structure and data from analogous compounds.

Table 1: Estimated Physicochemical Properties of this compound and Related Compounds

PropertyThis compound (Estimated)2-Methyl-2-phenylpropanenitrile2-Methyl-3-propylpyrazine
CAS Number 5106-58-11195-98-815986-80-8
Molecular Formula C₈H₉N₃C₁₀H₁₁NC₈H₁₂N₂
Molecular Weight 147.18 g/mol 145.21 g/mol 136.20 g/mol
Appearance Likely a colorless to pale yellow liquid or low-melting solidColorless to almost colorless clear liquid[1]Colorless to pale yellow clear liquid[2]
Boiling Point Not available106 °C at 13 mmHg[1]189-190 °C at 760 mmHg[2]
Melting Point Not availableNot availableNot available
Density/Specific Gravity Not available0.97 at 20 °C[1]0.978-0.984 at 25 °C[2]
Refractive Index Not available1.51[1]1.495-1.501 at 20 °C[2]
Solubility Expected to be soluble in organic solvents.Not availableSoluble in alcohol[2]

Synthesis and Methodologies

Proposed Synthetic Pathway: Nucleophilic Substitution

A potential route involves the reaction of a 2-(1-halo-1-methylethyl)pyrazine with a cyanide salt, such as sodium or potassium cyanide. The starting halogenated pyrazine could be synthesized from 2-acetylpyrazine.

Synthesis_of_2_Methyl_2_pyrazinyl_propanenitrile start 2-Acetylpyrazine step1 Reduction (e.g., NaBH4) start->step1 intermediate1 1-(Pyrazin-2-yl)ethanol step1->intermediate1 step2 Halogenation (e.g., SOCl2 or PBr3) intermediate1->step2 intermediate2 2-(1-Haloethyl)pyrazine step2->intermediate2 step3 Cyanation (e.g., NaCN in DMSO) intermediate2->step3 product 2-(Pyrazin-2-yl)propanenitrile step3->product Potential_Applications core This compound (CAS 5106-58-1) app1 Medicinal Chemistry Scaffold core->app1 app2 Probe for Biological Target Identification core->app2 app3 Precursor for Novel Ligands core->app3 sub_app1a Anticancer Drug Discovery app1->sub_app1a sub_app1b Anti-inflammatory Agent Development app1->sub_app1b sub_app1c Antimicrobial Research app1->sub_app1c

Sources

A Technical Guide to Determining the Organic Solvent Solubility of 2-Methyl-2-(pyrazin-2-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of active pharmaceutical ingredients (APIs) and their intermediates in organic solvents is a critical parameter in drug development, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability. This guide focuses on 2-Methyl-2-(pyrazin-2-yl)propanenitrile, a heterocyclic nitrile with potential applications as a synthetic intermediate. Given the scarcity of publicly available empirical data for this specific compound, this document provides a comprehensive framework for its solubility characterization. It combines a theoretical analysis of the molecule's structural attributes with robust, field-proven experimental protocols. The primary methodology detailed is the isothermal shake-flask method, the gold standard for determining thermodynamic solubility.[1][2] This guide furnishes scientists with the necessary tools to systematically determine the solubility of this, and structurally similar, novel compounds, ensuring data integrity and facilitating informed decision-making in process development and formulation.

Introduction: The Significance of Solubility Data

This compound is a molecule of interest due to its pyrazine core, a heterocyclic motif found in numerous bioactive compounds.[3] Understanding its solubility profile is paramount for several stages of pharmaceutical R&D:

  • Process Chemistry: Optimizing reaction conditions, selecting appropriate solvents for crystallization and purification, and controlling impurity profiles.

  • Formulation Science: Developing stable and effective dosage forms, where solubility dictates dissolution rates and ultimately, bioavailability.[1]

  • Early-Stage Discovery: In-vitro testing often requires compounds to be dissolved, and poor solubility can lead to unreliable or misleading results.[1][4]

This guide addresses the current information gap by providing a first-principles approach to solubility determination, empowering researchers to generate the high-quality data essential for advancing their projects.

Theoretical Framework: Predicting Solubility Behavior

The fundamental principle of "like dissolves like" governs solubility, suggesting that substances with similar polarities are more likely to be miscible.[5][6] An analysis of the molecular structure of this compound allows for a qualitative prediction of its solubility.

Molecular Structure Analysis:

  • Pyrazine Ring: This aromatic heterocycle contains two nitrogen atoms, making it a polar moiety.[7] The nitrogen atoms act as hydrogen bond acceptors, enhancing interaction with protic and other polar solvents. The parent compound, pyrazine, is noted to be soluble in water and various organic solvents like alcohols and ether.[7][8][9]

  • Nitrile Group (-C≡N): The nitrile group is strongly polar and can act as a hydrogen bond acceptor.

  • Tertiary Alkyl Structure (gem-dimethyl): The two methyl groups attached to the quaternary carbon introduce non-polar, lipophilic character to the molecule.

Predicted Solubility Trends:

Based on this structure, a balance between polar and non-polar characteristics is expected. The presence of the polar pyrazine ring and nitrile group suggests that the compound will exhibit favorable solubility in polar solvents. However, the non-polar alkyl groups will contribute to solubility in less polar environments.

Solvent Class Predicted Solubility Rationale
Polar Protic (e.g., Methanol, Ethanol)High Capable of hydrogen bonding with the pyrazine and nitrile nitrogens.
Polar Aprotic (e.g., Acetone, Acetonitrile, DMSO)High to Moderate Strong dipole-dipole interactions with the polar functional groups.
Moderately Polar (e.g., Ethyl Acetate, Dichloromethane)Moderate to Low A balance of polar and non-polar interactions.
Non-Polar (e.g., Hexane, Toluene)Low Insufficient polar interactions to overcome the solute-solute forces within the crystal lattice. The non-polar parts of the molecule are not extensive enough to dominate solubility.

Experimental Determination of Thermodynamic Solubility

To obtain definitive, quantitative data, an experimental approach is necessary. The isothermal shake-flask method is the most reliable technique for determining thermodynamic (or equilibrium) solubility.[2] This method involves agitating an excess amount of the solid compound in the solvent of choice at a constant temperature until equilibrium is reached.[2][10]

Workflow for Solubility Determination

The following diagram outlines the systematic process for determining the solubility of this compound.

G cluster_prep Phase 1: Preparation cluster_equilibration Phase 2: Equilibration cluster_analysis Phase 3: Analysis A Weigh excess solid compound into vials B Add chosen organic solvent to each vial A->B Precise amount of solid is not critical, but must be in excess C Seal vials and place in isothermal shaker bath (e.g., 25°C, 18-24 hours) B->C D Visually confirm solid remains undissolved C->D Ensures saturation E Withdraw aliquot of supernatant D->E F Filter through 0.45 µm syringe filter to remove particulates E->F G Dilute filtrate with mobile phase F->G H Quantify concentration using validated HPLC method G->H I Prepare calibration curve with standards of known concentration I->H Compare sample response to curve

Sources

Methodological & Application

Application Notes & Protocols for the Synthesis of Pyrazine-Containing Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Pyrazine Scaffold in Kinase Inhibition

Protein kinases, enzymes that regulate the majority of cellular signaling pathways, have become one of the most critical classes of drug targets in modern medicine, particularly in oncology and immunology.[1] The development of small molecule kinase inhibitors has revolutionized the treatment of numerous diseases.[2] Within the vast landscape of heterocyclic chemistry, the pyrazine ring has emerged as a privileged scaffold in the design of potent and selective kinase inhibitors.[1][3]

The pyrazine moiety's significance stems from its unique electronic properties and structural features. As an electron-deficient aromatic heterocycle, it can engage in key hydrogen bonding interactions within the ATP-binding pocket of kinases.[4] Specifically, one of the pyrazine's nitrogen atoms often acts as a crucial hydrogen bond acceptor, anchoring the inhibitor to the hinge region of the kinase, a common feature observed in many ATP-competitive inhibitors.[2][4] This bioisosteric relationship with other aromatic systems like benzene or pyridine allows medicinal chemists to fine-tune a compound's pharmacological properties.[4]

The clinical success of several FDA-approved drugs underscores the pyrazine core's value. Molecules such as Ribociclib (a CDK4/6 inhibitor), Brigatinib (an ALK inhibitor), and Adagrasib (a KRAS G12C inhibitor) all feature a central pyrazine or a related diazine core and have demonstrated significant clinical activity with manageable toxicity profiles.[2][5][6] This guide provides a detailed overview of the key synthetic strategies, practical experimental protocols, and biological evaluation methods pertinent to the development of novel pyrazine-containing kinase inhibitors.

Part 1: Core Synthetic Strategies for Assembling Pyrazine-Based Inhibitors

The construction of complex, multi-substituted pyrazine derivatives relies heavily on robust and versatile synthetic methodologies. Transition metal-catalyzed cross-coupling reactions are the cornerstone of this field, enabling the precise and efficient formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[7]

Palladium-Catalyzed Cross-Coupling: The Workhorse of Pyrazine Functionalization

Palladium catalysis offers a powerful toolkit for elaborating the pyrazine core. The electron-deficient nature of the pyrazine ring makes its halogenated derivatives excellent substrates for these transformations.[7]

  • Suzuki-Miyaura Coupling: This reaction is arguably the most widely used method for C-C bond formation due to its exceptional functional group tolerance, use of readily available and stable boronic acid reagents, and generally mild reaction conditions.[8][9] It is invaluable for coupling aryl or heteroaryl moieties to a pyrazine core. The choice of a palladium precursor (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a suitable base (e.g., K₂CO₃, Cs₂CO₃) is critical for achieving high yields.

  • Stille Coupling: The Stille reaction provides a complementary approach for C-C bond formation, coupling organostannanes with organic halides.[9] Its primary advantages include the stability of the organotin reagents and high tolerance for a wide array of functional groups, making it a versatile tool in complex molecule synthesis.[7][10]

  • Buchwald-Hartwig Amination: The installation of amine substituents is fundamental to the structure of many kinase inhibitors, as these groups often form key interactions with the target protein. The Buchwald-Hartwig amination is the premier method for forming C-N bonds.[11] This reaction typically requires a palladium catalyst paired with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) to facilitate the catalytic cycle efficiently.[12]

The general workflow for these essential reactions is depicted below. The process begins with the selection of a halogenated pyrazine precursor, which then undergoes a palladium-catalyzed cross-coupling reaction with a suitable partner (boronic acid, organostannane, or amine) to yield the functionalized pyrazine core of the target kinase inhibitor.

G cluster_0 Starting Materials cluster_1 Reaction Core cluster_2 Product HalogenatedPyrazine Halogenated Pyrazine (Cl, Br, I) CrossCoupling Palladium-Catalyzed Cross-Coupling (Suzuki, Stille, Buchwald-Hartwig) HalogenatedPyrazine->CrossCoupling Substrate CouplingPartner Coupling Partner (Boronic Acid, Stannane, Amine) CouplingPartner->CrossCoupling Reagent FinalProduct Functionalized Pyrazine Kinase Inhibitor Core CrossCoupling->FinalProduct Yields

Caption: General workflow for pyrazine functionalization.

Causality in Reagent Selection
  • Why specific ligands for Buchwald-Hartwig? The catalytic cycle involves a reductive elimination step to form the C-N bond. Bulky, electron-donating phosphine ligands (like Buchwald's biaryl phosphine ligands) accelerate this rate-limiting step and stabilize the palladium(0) catalyst, preventing decomposition and leading to higher yields and broader substrate scope.[12]

  • Why different halogens? The reactivity of the halogenated pyrazine towards oxidative addition (the first step in the catalytic cycle) follows the order I > Br > Cl. While iodo- and bromopyrazines are more reactive and often used in discovery chemistry, chloropyrazines are less expensive and more desirable for large-scale synthesis, though they may require more active catalyst systems.[7]

Part 2: Synthesis of Marketed Pyrazine-Containing Kinase Inhibitors

The following table summarizes key information for several notable FDA-approved kinase inhibitors that feature a pyrazine or related diazine core structure.

Drug NameTarget Kinase(s)Core ScaffoldKey Synthetic Reactions
Ribociclib CDK4/6Pyrrolo[2,3-d]pyrimidineNucleophilic Aromatic Substitution (SNAr), Intramolecular Cyclization
Brigatinib ALK, EGFRDiaminopyrimidineNucleophilic Aromatic Substitution (SNAr)
Adagrasib (MRTX849) KRAS G12C (covalent)TetrahydropyridopyrimidineSequential Nucleophilic Aromatic Substitution (SNAr)
Acalabrutinib BTK (covalent)Imidazo[1,5-a]pyrazineMulti-step heterocyclic synthesis
Case Study: Synthesis of Adagrasib (MRTX849)

Adagrasib is a covalent inhibitor that specifically targets the KRAS G12C mutation.[13] A recently developed concise synthesis highlights the power of sequential Nucleophilic Aromatic Substitution (SNAr) reactions, avoiding the need for transition-metal catalysis and protecting groups.[14][15]

The synthesis involves the stepwise addition of two chiral building blocks to a core structure. A key innovation in this route was the judicious choice of a leaving group on the core, which enabled a facile SNAr displacement to introduce the chiral piperazine moiety, ultimately leading to a highly efficient, five-step, chromatography-free synthesis.[14][16] This approach underscores how strategic planning can significantly improve process efficiency, a critical consideration in drug development.

Part 3: Detailed Experimental Protocols

These protocols are intended as a starting point and may require optimization based on the specific substrate.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a typical procedure for coupling an arylboronic acid with a bromopyrazine derivative.

  • Reagent Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the bromopyrazine (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 eq.).

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). The reaction should be a stirrable suspension.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol outlines the C-N coupling of an amine with a chloropyrazine derivative.

  • Reagent Setup: In an oven-dried Schlenk tube, combine the chloropyrazine (1.0 eq.), the amine (1.1-1.3 eq.), a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu, 1.3-1.5 eq.), the palladium precursor (e.g., Pd₂(dba)₃, 0.01-0.02 eq.), and the phosphine ligand (e.g., XPhos, 0.02-0.04 eq.).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (Argon) three times.

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.

  • Reaction: Heat the reaction mixture in a pre-heated oil bath to 80-110 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature, quench carefully with saturated aqueous ammonium chloride (NH₄Cl), and dilute with ethyl acetate.

  • Purification: Filter the mixture through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate and purify the residue by flash column chromatography.

Part 4: Biological Evaluation of Synthesized Inhibitors

Once a pyrazine-containing compound is synthesized and characterized, its biological activity must be assessed. The following workflow outlines the key steps in evaluating a novel kinase inhibitor.

G A Synthesized & Purified Pyrazine Compound B Biochemical Assay: In Vitro Kinase Inhibition (e.g., Kinase-Glo®) A->B C Determine IC₅₀ Value (Potency) B->C D Cell-Based Assay: Cancer Cell Proliferation (e.g., MTT, CellTiter-Glo®) C->D Proceed with potent compounds E Determine GI₅₀ Value (Cellular Efficacy) D->E F Further Studies: Selectivity Profiling, In Vivo Xenograft Models E->F Proceed with efficacious compounds

Caption: Workflow for biological evaluation of inhibitors.

Protocol 3: In Vitro Kinase Inhibition Assay (Luminescent)

This protocol provides a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a target kinase.

  • Preparation: Prepare a serial dilution of the test compound in DMSO. The final DMSO concentration in the assay should be ≤1%.

  • Kinase Reaction: In a 384-well plate, add the kinase enzyme, the appropriate substrate, and ATP in a suitable kinase buffer.

  • Inhibitor Addition: Add the diluted test compound to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection: Add a luminescent ATP detection reagent (e.g., Kinase-Glo®). This reagent simultaneously stops the kinase reaction and measures the amount of remaining ATP. The light output is inversely correlated with kinase activity.

  • Data Analysis: Measure luminescence using a plate reader. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to calculate the IC₅₀ value.

This comprehensive guide provides the foundational knowledge and practical protocols for researchers entering the exciting field of pyrazine-containing kinase inhibitor synthesis. By understanding the core synthetic strategies and the rationale behind them, scientists can effectively design and develop the next generation of targeted therapies.

References

  • Various Authors. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. ResearchGate. [Link]

  • Biris, C. G., et al. (n.d.). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PMC - NIH. [Link]

  • Al-Ostoot, F. H., & Alanazi, M. M. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Expert Opinion on Therapeutic Patents. [Link]

  • Chen, Y., et al. (2005). Synthesis and Discovery of Pyrazine-Pyridine Biheteroaryl as a Novel Series of Potent Vascular Endothelial Growth Factor Receptor-2 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Khan, I., et al. (2024). Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. PubMed. [Link]

  • Various Authors. (n.d.). Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. Semantic Scholar. [Link]

  • Nikishkin, N. I., et al. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry. [Link]

  • Ramachandran, S., et al. (2021). Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Biology, Pharmacy and Allied Sciences. [Link]

  • TMP Chem. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

  • Nikishkin, N. I., et al. (2013). Transition metal-catalyzed functionalization of pyrazines. ResearchGate. [Link]

  • Al-Ostoot, F. H., & Alanazi, M. M. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Taylor & Francis Online. [Link]

  • Al-Ostoot, F. H., & Alanazi, M. M. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). PubMed. [Link]

  • Wang, Y., et al. (2023). Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer. Organic Letters. [Link]

  • Zhang, M., et al. (2023). Synthetic Approaches and Clinical Application of Representative Small-Molecule Inhibitors of Cyclin-Dependent Kinase for Cancer Therapy. PubMed Central. [Link]

  • Various Authors. (n.d.). Preparation method of ALK inhibitor brigatinib.
  • Various Authors. (n.d.). Development of CDK4/6 Inhibitors. Encyclopedia MDPI. [Link]

  • Shakespeare, W. C., et al. (2013). Discovery of Brigatinib (AP26113), a Phosphine Oxide-Containing, Potent, Orally Active Inhibitor of Anaplastic Lymphoma Kinase. Journal of Medicinal Chemistry. [Link]

  • Singh, A., & Kumar, M. (2018). Synthetic Review of Manufacturing Routes to CDK4/6 Inhibitor Drugs: Palbociclib, Ribociclib and Abemaciclib. Longdom Publishing. [Link]

  • Asghar, M. N., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. MDPI. [Link]

  • Steinle, J. F., & Scheibel, M. G. (2023). Coupling Pyrazine to Dithiocarbonates for Molybdopterin Model Ligands—Indispensable Tin. MDPI. [Link]

  • Various Authors. (n.d.). Scheme 1. Synthesis of brigatinib. ResearchGate. [Link]

  • Wang, Y., et al. (2023). Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer. ResearchGate. [Link]

  • Wang, Y., et al. (2023). Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer. PubMed. [Link]

  • Singh, S., et al. (2018). A comprehensive review on Brigatinib – A wonder drug for targeted cancer therapy in non-small cell lung cancer. PubMed Central. [Link]

  • Biewer, C., et al. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. PMC - NIH. [Link]

  • Various Authors. (n.d.). Synthetic route of Ribociclib. ResearchGate. [Link]

  • Mei, J., & Bao, Z. (n.d.). 1 Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Wiley-VCH. [Link]

  • Toogood, P. L., et al. (2005). Discovery of a Potent and Selective Inhibitor of Cyclin-Dependent Kinase 4/6. Journal of Medicinal Chemistry. [Link]

  • Various Authors. (n.d.). Synthesis of brigatinib (XVIII). ResearchGate. [Link]

  • Hallin, J., et al. (2020). The KRAS G12C Inhibitor MRTX849 Reconditions the Tumor Immune Microenvironment and Sensitizes Tumors to Checkpoint Inhibitor Therapy. AACR Journals. [Link]

Sources

The Pyrazine Scaffold: A Privileged Framework for Precision Targeting of Protein Kinases

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of the Pyrazine Scaffold in Kinase-Directed Drug Discovery

Protein kinases, orchestrators of a vast array of cellular signaling pathways, have emerged as pivotal targets in modern therapeutic intervention, particularly in oncology and immunology.[1] The search for selective and potent kinase inhibitors has led medicinal chemists to explore a multitude of heterocyclic structures. Among these, the pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, has distinguished itself as a "privileged scaffold."[2] This designation stems from its recurring presence in a variety of biologically active compounds and its remarkable versatility in forming key interactions within the ATP-binding pocket of kinases.[3][4]

This guide provides an in-depth exploration of the role of pyrazine scaffolds in the design and development of protein kinase inhibitors. We will delve into the mechanistic underpinnings of their inhibitory action, present detailed protocols for their evaluation, and showcase their successful application in clinically approved drugs. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of the pyrazine scaffold in their own research endeavors.

Mechanism of Action: How Pyrazine Scaffolds Achieve Kinase Inhibition

The majority of pyrazine-based kinase inhibitors function as ATP-competitive inhibitors.[3] They achieve their potency and selectivity through a combination of hydrogen bonding and hydrophobic interactions within the ATP-binding site of the target kinase. The nitrogen atoms of the pyrazine ring are crucial in this regard, often acting as hydrogen bond acceptors that interact with the hinge region of the kinase, a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain.[5] This interaction mimics the binding of the adenine moiety of ATP, effectively blocking the enzyme's ability to bind its natural substrate and catalyze the phosphorylation of downstream proteins.

Structural modifications to the pyrazine core allow for the fine-tuning of inhibitor selectivity and potency. By adding various substituents to the pyrazine ring, medicinal chemists can create compounds that exploit unique features of the target kinase's active site, leading to highly specific inhibitors.[2]

Application Notes and Protocols

This section provides detailed, field-proven protocols for the key experimental workflows involved in the discovery and characterization of pyrazine-based kinase inhibitors. The causality behind experimental choices is explained to provide a deeper understanding of the methodologies.

I. Biochemical Assays for Potency and Selectivity Determination

Biochemical assays are the first step in evaluating the inhibitory activity of a newly synthesized pyrazine-based compound. These in vitro assays directly measure the compound's ability to inhibit the enzymatic activity of the target kinase.

The ADP-Glo™ Kinase Assay is a robust and sensitive method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.[6] This assay is particularly useful for high-throughput screening of compound libraries. An initial screen of a compound library using the ADP-Glo kinase assay can identify potent inhibitors.[3]

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used in a luciferase-based reaction to produce a luminescent signal that is directly proportional to the kinase activity.[6]

Protocol:

  • Kinase Reaction Setup (384-well plate):

    • Add 1 µL of the pyrazine-based inhibitor (or DMSO for control).

    • Add 2 µL of the target kinase enzyme solution.

    • Incubate for 15-20 minutes at room temperature.

    • Initiate the kinase reaction by adding 2 µL of a solution containing the substrate and ATP.

    • Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and provides the necessary components for the luciferase reaction.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal is inversely proportional to the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

The LanthaScreen™ Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that directly measures the binding of an inhibitor to the kinase active site.[7][8]

Principle: The assay utilizes a europium (Eu)-labeled anti-tag antibody that binds to the kinase and a fluorescently labeled ATP-competitive tracer that binds to the kinase's active site. When the tracer is bound, FRET occurs between the Eu-labeled antibody and the tracer. A pyrazine-based inhibitor will compete with the tracer for binding to the active site, leading to a decrease in the TR-FRET signal.[8]

Protocol:

  • Assay Setup (384-well plate):

    • Add 4 µL of a 4X serial dilution of the pyrazine-based inhibitor.

    • Add 8 µL of a 2X solution containing the kinase and the Eu-labeled antibody.

    • Incubate for 15-20 minutes at room temperature.

    • Add 4 µL of a 4X solution of the fluorescent tracer.

  • Incubation and Data Acquisition:

    • Incubate for 1 hour at room temperature.

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (one for the donor and one for the acceptor).

  • Data Analysis:

    • Calculate the emission ratio (acceptor/donor).

    • The decrease in the TR-FRET signal is proportional to the displacement of the tracer by the inhibitor.

    • Determine the IC50 value by plotting the emission ratio against the logarithm of the inhibitor concentration.

II. Cell-Based Assays for Validating On-Target Effects and Cellular Potency

Cell-based assays are crucial for confirming that a pyrazine-based inhibitor can effectively engage its target within a cellular context and exert the desired biological effect.

Western blotting is a fundamental technique used to assess the phosphorylation status of the target kinase and its downstream substrates in cells treated with a pyrazine-based inhibitor.[9][10]

Protocol:

  • Cell Treatment and Lysis:

    • Plate cells and allow them to adhere overnight.

    • Treat the cells with various concentrations of the pyrazine-based inhibitor for a specified duration.

    • Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates.

  • SDS-PAGE and Protein Transfer:

    • Denature the protein lysates by boiling in SDS sample buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase or its substrate overnight at 4°C.

    • Wash the membrane extensively with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the target protein or a housekeeping protein (e.g., GAPDH or β-actin).

    • Quantify the band intensities to determine the dose-dependent effect of the inhibitor on protein phosphorylation.

Cell viability assays are used to determine the cytotoxic or cytostatic effects of pyrazine-based kinase inhibitors on cancer cell lines. The MTT and XTT assays are colorimetric assays that measure the metabolic activity of cells.

Principle: In viable cells, mitochondrial dehydrogenases reduce a tetrazolium salt (MTT or XTT) to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Plating and Treatment:

    • Seed cells in a 96-well plate at a predetermined density.

    • Allow the cells to attach and grow for 24 hours.

    • Treat the cells with a serial dilution of the pyrazine-based inhibitor for a specified period (e.g., 72 hours).

  • Addition of Tetrazolium Salt:

    • For the MTT assay, add MTT solution to each well and incubate for 3-4 hours at 37°C. Then, add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

    • For the XTT assay, add the XTT labeling mixture (containing XTT and an electron-coupling reagent) to each well and incubate for 2-4 hours at 37°C.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the wells at the appropriate wavelength (around 570 nm for MTT and 450-500 nm for XTT) using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the GI50 (concentration that causes 50% growth inhibition) or IC50 value from the dose-response curve.

Data Presentation: Pyrazine-Based Kinase Inhibitors in Clinical Development

The versatility of the pyrazine scaffold is underscored by the number of inhibitors that have progressed into clinical trials and received FDA approval. The following table summarizes key data for some notable examples.

Drug NamePyrazine Scaffold TypeTarget Kinase(s)FDA Approved Indication(s)Reference(s)
Gilteritinib Pyrazine-2-carboxamideFLT3, AXLRelapsed or refractory Acute Myeloid Leukemia (AML) with a FLT3 mutation[11]
Erdafitinib QuinoxalineFGFR1-4Locally advanced or metastatic urothelial carcinoma with susceptible FGFR3 or FGFR2 genetic alterations[12][13][14]
Upadacitinib Imidazo[1,2-a]pyrrolo[2,3-e]pyrazineJAK1Rheumatoid arthritis, psoriatic arthritis, atopic dermatitis, ulcerative colitis, Crohn's disease, ankylosing spondylitis, non-radiographic axial spondyloarthritis, giant cell arteritis[3][5][15][16][17]
Radotinib Pyrazine-2-pyrimidin-2-ylBCR-ABL1Chronic phase Chronic Myeloid Leukemia (CML)[3]

Visualizing the Impact: Signaling Pathways Targeted by Pyrazine-Based Inhibitors

To illustrate the mechanism of action of pyrazine-based kinase inhibitors, we present diagrams of key signaling pathways that are modulated by these compounds.

FLT3 Signaling Pathway Inhibition by Gilteritinib

Gilteritinib is a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML).[11] The following diagram depicts the FLT3 signaling pathway and the point of inhibition by gilteritinib.

FLT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS Phosphorylates PI3K PI3K FLT3->PI3K Phosphorylates STAT5 STAT5 FLT3->STAT5 Phosphorylates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Promote AKT AKT PI3K->AKT AKT->Transcription Promote STAT5->Transcription Promote Gilteritinib Gilteritinib Gilteritinib->FLT3 Inhibits ATP Binding FLT3_Ligand FLT3 Ligand FLT3_Ligand->FLT3 Binds and activates

Caption: Gilteritinib inhibits the FLT3 signaling pathway.

Inhibition of the NF-κB Signaling Pathway

The NF-κB signaling pathway is a key regulator of inflammation and cell survival.[18] Certain pyrazine-containing compounds have been shown to inhibit this pathway, making them attractive candidates for the treatment of inflammatory diseases and some cancers.[2][19]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB (p50/p65) NFkB_nucleus NF-κB (Active) NFkB->NFkB_nucleus Translocates IkB_NFkB->NFkB Releases Transcription Inflammatory & Survival Gene Transcription NFkB_nucleus->Transcription Induces Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) Stimuli->IKK Activates Pyrazine_Inhibitor Pyrazine-based Inhibitor Pyrazine_Inhibitor->IKK Inhibits

Caption: Pyrazine-based inhibitors can block NF-κB activation.

Conclusion: The Enduring Promise of the Pyrazine Scaffold

The pyrazine scaffold continues to be a cornerstone in the development of targeted protein kinase inhibitors. Its inherent chemical properties, coupled with the vast potential for synthetic modification, ensure its continued relevance in the quest for novel therapeutics. The protocols and examples provided in this guide are intended to serve as a valuable resource for researchers in this exciting and rapidly evolving field. By understanding the principles of pyrazine-based inhibitor design and employing robust experimental methodologies, the scientific community can continue to unlock the full therapeutic potential of this remarkable chemical entity.

References

  • Al-Ostoot, F. H. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Medicinal Chemistry, 67(1), 1-25. [Link]

  • Le, T., & Levis, M. (2020). Gilteritinib: potent targeting of FLT3 mutations in AML. Blood Advances, 4(6), 1178–1181. [Link]

  • Al-Ostoot, F. H., & Al-Qurashi, A. A. (2023). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Figshare. [Link]

  • Jiang, A., Liu, Q., Wang, R., Wei, P., Dai, Y., Wang, X., ... & Xiong, B. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo [2,3-b] pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 698. [Link]

  • Powles, T., Rosenberg, J. E., Sonpavde, G., Loriot, Y., Durán, I., Lee, J. L., ... & De Wit, R. (2023). Phase 3 THOR study: Results of erdafitinib (erda) versus chemotherapy (chemo) in patients (pts) with advanced or metastatic urothelial cancer (mUC) with select fibroblast growth factor receptor alterations (FGFRalt). Journal of Clinical Oncology, 41(17_suppl), LBA4619-LBA4619. [Link]

  • Astellas Pharma Inc. (2024). A study of the synthetic route and resistance of gilteritinib. ResearchGate. [Link]

  • AbbVie. (2025, October 13). U.S. Food and Drug Administration (FDA) Approves Updated Indication Statement for RINVOQ® (upadacitinib) for the Treatment of Inflammatory Bowel Disease. [Link]

  • Google Patents. (n.d.).
  • U.S. Food and Drug Administration. (2023, May 18). FDA approves first oral treatment for moderately to severely active Crohn's disease. [Link]

  • Li, W., Li, W., Li, X., Wang, Y., & Wang, Y. (2021). Synthesis of pyranochalcone derivatives and their inhibitory effect on NF-κB activation. Bioorganic & Medicinal Chemistry Letters, 42, 128065. [Link]

  • Mori, M., Kaneko, N., Ueno, Y., Abe, A., & Nosaka, K. (2019). Effect of Fms-like tyrosine kinase 3 (FLT3) ligand (FL) on antitumor activity of gilteritinib, a FLT3 inhibitor, in mice xenografted with FL-overexpressing cells. PLoS One, 14(10), e0224234. [Link]

  • Johnson & Johnson. (2024, April 25). European Commission approves BALVERSA® (erdafitinib) for adult patients with unresectable or metastatic urothelial carcinoma. [Link]

  • El-Gamal, M. I., Al-Ameen, M. A., Al-Karmalawy, A. A., & Al-Sha'er, M. A. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(3), 963. [Link]

  • Jiang, A., Liu, Q., Wang, R., Wei, P., Dai, Y., Wang, X., ... & Xiong, B. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo [2,3-b] pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 698. [Link]

  • Zhang, Y., Chen, Y., Li, Y., Liu, Y., Wang, X., & Li, J. (2024). Discovery of oxazine-linked pyrimidine as an inhibitor of breast cancer growth and metastasis by abrogating NF-κB activation. Frontiers in Pharmacology, 15, 1380961. [Link]

  • U.S. Food and Drug Administration. (2024, January 19). FDA approves erdafitinib for locally advanced or metastatic urothelial carcinoma. [Link]

  • Jiang, A., Liu, Q., Wang, R., Wei, P., Dai, Y., Wang, X., ... & Xiong, B. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo [2,3-b] pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 698. [Link]

  • ClinicalTrials.gov. (n.d.). A Study of Erdafitinib Compared With Vinflunine or Docetaxel or Pembrolizumab in Participants With Advanced Urothelial Cancer and Selected Fibroblast Growth Factor Receptor (FGFR) Gene Aberrations. [Link]

  • Zhao, Y., Wang, Y., Zhang, Y., Li, Y., Liu, X., & Li, J. (2022). Design, Synthesis, and Biological Evaluation of[3][11][20] triazolo [4, 3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 868310. [Link]

  • AbbVie. (2025, April 29). RINVOQ® (upadacitinib) Receives U.S. FDA Approval for Giant Cell Arteritis (GCA). [Link]

  • Jiang, T., Wang, Y., Li, Y., Liu, Y., & Li, J. (2022). Synthesis and Evaluation of NF-κB Inhibitory Activity of Mollugin Derivatives. Molecules, 27(19), 6296. [Link]

  • Sari, Y., Ismed, F., & Putra, D. P. (2022). Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies and Molecular Docking Analysis of Pyrazine-2-carboxamide Derivatives. Advanced Journal of Chemistry, Section A, 5(1), 1-11. [Link]

  • Al-Ostoot, F. H., & Al-Qurashi, A. A. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Figshare. [Link]

  • Siefker-Radtke, A. O. (2023, September 20). Erdafitinib's 'Time to Shine' in FGFR-Altered Urothelial Cancer. Targeted Oncology. [Link]

  • ResearchGate. (n.d.). Modulation of downstream targets of FLT3 activation by gilteritinib plus GSK-J4 treatment in FLT3-ITD + AML cells. [Link]

  • Jiang, A., Liu, Q., Wang, R., Wei, P., Dai, Y., Wang, X., ... & Xiong, B. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo [2,3-b] pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 698. [Link]

  • Zhang, Y., Chen, Y., Li, Y., Liu, Y., Wang, X., & Li, J. (2024). Discovery of oxazine-linked pyrimidine as an inhibitor of breast cancer growth and metastasis by abrogating NF-κB activation. ResearchGate. [Link]

  • Spondylitis Association of America. (2022, January 26). FDA Approves JAK Inhibitor Upadacitinib (Rinvoq) for Psoriatic Arthritis. [Link]

  • ACS Medicinal Chemistry Letters. (2022, November 4). Development of Gilteritinib-Based Chimeric Small Molecules that Potently Induce Degradation of FLT3-ITD Protein. [Link]

  • Gupta, S. C., Sundaram, C., Reuter, S., & Aggarwal, B. B. (2010). Inhibiting NF-κB activation by small molecules as a therapeutic strategy. Biochimica et Biophysica Acta (BBA)-Gene Regulatory Mechanisms, 1799(10-12), 775-787. [Link]

  • U.S. Food and Drug Administration. (2024, January 19). FDA approves erdafitinib for locally advanced or metastatic urothelial carcinoma. [Link]

  • ResearchGate. (n.d.). Gilteritinib synthesis route 3. [Link]

  • Di Stefano, V., Gancitano, G., Fulfaro, F., & Russo, A. (2022). Gilteritinib: The Story of a Proceeding Success into Hard-to-Treat FLT3-Mutated AML Patients. Cancers, 14(19), 4865. [Link]

  • Rinvoq. (n.d.). RINVOQ (upadacitinib). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Pyrazine Nitrile Compounds

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for the purification of pyrazine nitrile compounds. Pyrazine rings are a cornerstone in pharmaceutical and flavor chemistry, but their purification, especially with a nitrile substituent, presents unique challenges.[1][2] This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice and robust protocols to overcome common purification hurdles.

Section 1: Initial Purity Assessment & Common Impurities

Before attempting any purification, a thorough understanding of your crude material is essential. A clean NMR spectrum is the goal, but getting there requires knowing what you're trying to remove.

Q1: What are the most common impurities I should expect in my crude pyrazine nitrile product?

A1: The impurities in your crude product are almost always byproducts of your specific synthetic route. However, several classes of impurities are common:

  • Unreacted Starting Materials: Depending on the stoichiometry and reaction conditions, you may have residual aminonitriles or dicarbonyl compounds.

  • Partially Reacted Intermediates: The condensation to form the dihydropyrazine ring followed by oxidation can sometimes be incomplete, leaving dihydropyrazine intermediates.[3]

  • Over-alkylation or Side-reaction Products: If using alkylating agents, you might see N-alkylation or di-alkylation on the pyrazine ring nitrogens.

  • Hydrolysis Products: The nitrile group can be sensitive to hydrolysis under either strong acidic or basic conditions, leading to the corresponding pyrazine carboxamide or carboxylic acid.

  • Solvent Adducts and Residual Solvents: High-boiling point solvents like DMF or DMSO can be difficult to remove and may form adducts with your product.

  • Catalyst Residues: If you are using a metal catalyst, residues can contaminate your final product.

Pro-Tip: Always run a preliminary purity analysis using a combination of techniques. Thin Layer Chromatography (TLC) is excellent for a quick assessment, while High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can provide quantitative data on the number and relative amounts of impurities.[4][5] A proton NMR (¹H NMR) of the crude material is also invaluable for identifying major contaminants.

Table 1: Common Impurities and Initial Removal Strategies
Impurity TypeTypical SourceSuggested Initial Strategy
Unreacted AminonitrileCondensation ReactionsAqueous wash with dilute acid (if the product is not basic).
Dihydropyrazine IntermediatesIncomplete OxidationFurther oxidation step or chromatographic separation.
Pyrazine Carboxamide/AcidNitrile HydrolysisExtraction with a dilute base (e.g., NaHCO₃ solution) to remove the acidic carboxylic acid.
High-Boiling Point SolventsReaction/WorkupHigh-vacuum drying (with gentle heating), or azeotropic distillation.
Metal Catalyst ResiduesCross-Coupling ReactionsFiltration through a pad of Celite® or silica gel; specific metal scavengers.

Section 2: Troubleshooting Purification Workflows

This section addresses specific problems you might encounter during the purification process.

Recrystallization Issues
Q2: I'm trying to recrystallize my pyrazine nitrile, but it either "oils out" or I get very poor recovery. What's going wrong?

A2: This is a classic purification problem that usually comes down to solvent choice and technique.

Causality: "Oiling out" occurs when the solute's solubility in the hot solvent is so high that upon cooling, it surpasses the saturation point while the solution is still too warm for crystal nucleation to occur. The compound then separates as a super-saturated liquid phase. Poor recovery often means your compound has significant solubility in the cold solvent.

Troubleshooting Protocol:

  • Systematic Solvent Screening: Do not rely on a single solvent. Test a range of solvents with varying polarities on a small scale (a few milligrams in a test tube). Good candidates include ethanol, methanol, isopropanol, ethyl acetate, toluene, and hexane, or mixtures of these.[1] A good recrystallization solvent should dissolve your compound when hot but not when cold.

  • Use a Solvent/Anti-Solvent System: This is often the most effective method.

    • Dissolve your crude pyrazine nitrile in a minimum amount of a "good" solvent (one that it's highly soluble in) at room temperature or with gentle warming (e.g., dichloromethane or ethyl acetate).

    • Slowly add a miscible "anti-solvent" (one that your compound is poorly soluble in, like hexane or pentane) dropwise until you see persistent cloudiness.

    • Gently warm the mixture until it becomes clear again.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath or freezer to maximize crystal formation.

  • Control the Cooling Rate: Slow cooling is paramount for forming large, pure crystals. Crashing the temperature by plunging a hot flask into an ice bath is a common cause of impurity trapping and low-quality crystals. Let the flask cool to room temperature on the benchtop first.

  • Scratch and Seed: If crystals are reluctant to form, use a glass rod to scratch the inside of the flask below the solvent line. This creates nucleation sites. Alternatively, add a tiny crystal from a previous pure batch (a "seed crystal").

Column Chromatography Challenges
Q3: My pyrazine nitrile is streaking badly on the silica gel column, and I'm not getting good separation from a close-running impurity. What can I do?

A3: Streaking (or tailing) on silica gel is a common issue with basic compounds like pyrazines.[6] The lone pairs on the pyrazine nitrogens can interact strongly and irreversibly with the acidic silanol groups (Si-OH) on the silica surface.

Causality: The acidic nature of standard silica gel can protonate the basic pyrazine ring, causing it to bind very strongly. This leads to poor elution, tailing, and sometimes even decomposition on the column.

Troubleshooting Protocol:

  • Deactivate the Silica Gel:

    • Add a Basic Modifier: The most common solution is to add a small amount of a volatile base, like triethylamine (TEA) or pyridine (0.1-1%), to your eluent system (e.g., Hexane/Ethyl Acetate + 0.5% TEA).[7] This base will preferentially bind to the acidic sites on the silica, allowing your pyrazine nitrile to elute cleanly.

    • Use Pre-treated Silica: You can purchase silica gel that has been treated with a base or is end-capped.

  • Switch to a Different Stationary Phase:

    • Alumina (Basic or Neutral): Alumina is an excellent alternative to silica for basic compounds. Use neutral or basic alumina to avoid issues with acidic sites.

    • Reversed-Phase (C18): For more polar pyrazine nitriles, reversed-phase chromatography using a solvent system like water/acetonitrile or water/methanol can be very effective.[8][9]

  • Optimize Your Eluent System:

    • A common mobile phase for pyrazines is a mixture of a hydrocarbon (like hexane) and ethyl acetate.[6]

    • If separation is still poor, consider adding a small amount of a more polar solvent like methanol or isopropanol to the eluent to help displace the compound from the stationary phase.

  • Check for Solubility: Ensure your crude sample is fully dissolved in the loading solvent before applying it to the column. If it precipitates at the top of the column, it will lead to broad bands and poor separation.

Workflow Diagram: Selecting a Purification Strategy

The following diagram outlines a decision-making process for choosing the right purification method for your pyrazine nitrile compound.

Purification_Strategy start Crude Pyrazine Nitrile check_solid Is the crude product a solid? start->check_solid recrystallize Attempt Recrystallization check_solid->recrystallize Yes column_chrom Perform Column Chromatography check_solid->column_chrom No (Oil/Wax) check_purity_recrys Is purity >98%? recrystallize->check_purity_recrys product_recrys Pure Product check_purity_recrys->product_recrys Yes check_purity_recrys->column_chrom No check_purity_column Is purity >98%? column_chrom->check_purity_column product_column Pure Product check_purity_column->product_column Yes adv_purification Consider Advanced Techniques (Prep-HPLC, Sublimation) check_purity_column->adv_purification No

Caption: Decision tree for selecting a purification strategy.

Section 3: Advanced Purification and Stability

Q4: My pyrazine nitrile is thermally unstable and degrades during distillation. Are there any alternative methods for volatile compounds?

A4: Yes, for thermally sensitive compounds, sublimation is an excellent alternative to distillation.

Causality: Many organic compounds, including some pyrazine derivatives, can decompose at their boiling point, especially if impurities are present to catalyze degradation. Sublimation is a phase transition directly from solid to gas, which can often be achieved at a much lower temperature than boiling, thus avoiding thermal decomposition.

Protocol for Sublimation:

  • Apparatus: You will need a sublimation apparatus, which typically consists of a vessel to hold the crude material, a cold finger (a condenser), and a connection to a high-vacuum pump.

  • Preparation: Place your crude, dry pyrazine nitrile in the bottom of the sublimation apparatus.

  • Assembly: Insert the cold finger and ensure a good seal. Begin circulating coolant (cold water or a chiller fluid) through the cold finger.

  • Vacuum: Slowly apply a high vacuum (typically <1 mmHg).

  • Heating: Gently heat the bottom of the apparatus using a water bath, oil bath, or heating mantle. The temperature should be just high enough to cause the solid to sublime at a reasonable rate without melting.

  • Collection: The pure pyrazine nitrile will deposit as crystals on the cold finger.

  • Isolation: Once the sublimation is complete, turn off the heat and allow the apparatus to cool completely before venting the vacuum. Carefully remove the cold finger and scrape off the purified crystals.

Workflow Diagram: Flash Column Chromatography Protocol

This diagram illustrates the standard steps for setting up and running a flash column.

Flash_Column_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_eluent 1. Prepare Eluent (e.g., Hex/EtOAc + 0.5% TEA) prep_slurry 2. Prepare Silica Slurry prep_eluent->prep_slurry pack_column 3. Pack the Column prep_slurry->pack_column load_sample 4. Load Sample (Dry or Wet Loading) pack_column->load_sample run_column 5. Elute with Solvent Gradient load_sample->run_column collect_fractions 6. Collect Fractions run_column->collect_fractions tlc_fractions 7. Analyze Fractions by TLC collect_fractions->tlc_fractions combine_pure 8. Combine Pure Fractions tlc_fractions->combine_pure evaporate 9. Evaporate Solvent combine_pure->evaporate final_product final_product evaporate->final_product Yields Pure Product

Caption: Step-by-step workflow for flash column chromatography.

Section 4: References

  • Agustina Eko Setyowati, W., Syah, Y. M., Ihsanawati, & Alni, A. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297. Available at: [Link]

  • Ramachandran, S., et al. (2021). Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Biology, Pharmacy and Allied Sciences, 10(9), 3099-3113. Available at: [Link]

  • Ong, J. C., et al. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate. Available at: [Link]

  • A Comprehensive Review on Pyrazine: Structure, Synthesis, Properties, and Applications. (n.d.). International Research Journal of Modernization in Engineering Technology and Science. Available at: [Link]

  • De Vleeschouwer, M., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Agricultural and Food Chemistry, 67(43), 12022-12031. Available at: [Link]

  • Xu, Y., et al. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Foods, 10(2), 469. Available at: [Link]

  • Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds, 42(5), 2345-2388. Available at: [Link]

  • Biotage. (2023). Improving Flash Purification of Chemically Related Pyrazines. Available at: [Link]

  • Müller, R., & Rappert, S. (2010). Pyrazines: occurrence, formation and biodegradation. Applied Microbiology and Biotechnology, 85(5), 1315-1320. Available at: [Link]

  • Pharmaffiliates. (n.d.). Pyrazine-impurities. Available at: [Link]

  • Pospiech, D., et al. (2022). Microwave-irradiated rapid synthesis of antimicrobial pyrazine derivatives in reactive eutectic media. Green Chemistry, 24(23), 9235-9245. Available at: [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Available at: [Link]

  • ResearchGate. (n.d.). Analytical methods for pyrazine detection. Available at: [Link]

  • De Vleeschouwer, M., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Agricultural and Food Chemistry. Available at: [Link]

Sources

Technical Support Center: Stability of 2-Methyl-2-(pyrazin-2-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 2-Methyl-2-(pyrazin-2-yl)propanenitrile. As a critical intermediate in various synthetic pathways, including the scalable synthesis of the antiviral agent Favipiravir, understanding its stability profile under acidic conditions is paramount for ensuring reaction efficiency, yield, and purity of the final product.[1][2][3] This document provides in-depth answers to frequently encountered issues, troubleshooting guidance, and validated protocols to manage and monitor the stability of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for this compound in acidic media?

The primary stability concern is the acid-catalyzed hydrolysis of the nitrile functional group.[4][5] The nitrile group (C≡N) is susceptible to reaction with water under acidic conditions, particularly when heated.[6] This reaction is not a simple decomposition but a well-defined chemical transformation that converts the nitrile first into an amide and subsequently into a carboxylic acid, with the release of an ammonium salt as a byproduct.[4][7]

The reaction's driving force is the protonation of the nitrile nitrogen by the acid.[8][9] This protonation significantly increases the electrophilicity of the nitrile carbon, making it highly susceptible to nucleophilic attack by water, which is typically a weak nucleophile.[7] The presence of the pyrazine ring, which itself can be protonated in strong acid, further withdraws electron density from the nitrile group, potentially accelerating this hydrolysis process.

Q2: I'm observing unexpected, more polar byproducts in my HPLC analysis after an acidic workup. Could this be degradation?

Yes, this is a classic indicator of nitrile hydrolysis. The degradation products, 2-Methyl-2-(pyrazin-2-yl)propanamide (the intermediate amide) and 2-Methyl-2-(pyrazin-2-yl)propanoic acid (the final carboxylic acid), are both significantly more polar than the parent nitrile. This increased polarity is due to the introduction of carbonyl (C=O) and hydroxyl (O-H) groups, which are excellent hydrogen bond donors and acceptors.

You would typically observe the following on a reverse-phase HPLC chromatogram:

  • Parent Nitrile: Longest retention time.

  • Intermediate Amide: Shorter retention time than the nitrile.

  • Final Carboxylic Acid: Shortest retention time of the three.

Monitoring the appearance and growth of these earlier-eluting peaks is a direct way to quantify the extent of degradation.

Q3: What are the specific chemical products formed during the acidic degradation of this compound?

The degradation proceeds in a stepwise manner. Understanding this pathway is crucial for troubleshooting and process control.

  • Step 1 (Amide Formation): The initial hydrolysis product is 2-Methyl-2-(pyrazin-2-yl)propanamide . Under milder acidic conditions (e.g., lower temperature, shorter reaction time), it may be possible to isolate this amide as the major product.[10]

  • Step 2 (Carboxylic Acid Formation): With continued heating or in the presence of a stronger acid, the intermediate amide undergoes further hydrolysis to yield 2-Methyl-2-(pyrazin-2-yl)propanoic acid and an ammonium salt (e.g., ammonium chloride if HCl is used).[4][11]

The overall transformation is illustrated in the diagram below.

G cluster_main Acid-Catalyzed Hydrolysis Pathway A This compound (Starting Material) B Protonated Nitrile (Activated Intermediate) A->B + H⁺ C 2-Methyl-2-(pyrazin-2-yl)propanamide (Amide Intermediate) B->C + H₂O - H⁺ D 2-Methyl-2-(pyrazin-2-yl)propanoic Acid (Final Product) C->D + H₂O, H⁺ - NH₄⁺

Caption: Mechanism of acid-catalyzed nitrile hydrolysis.

Q4: How do experimental parameters influence the rate of this degradation?

The rate of hydrolysis is highly sensitive to reaction conditions. As a Senior Application Scientist, my experience indicates that controlling these three factors is critical for process robustness.

ParameterEffect on StabilityCausality & Expert Insight
Temperature High Impact: Increasing temperature exponentially accelerates the hydrolysis rate.The hydrolysis reaction has a significant activation energy. Heating provides the necessary energy to overcome this barrier. For many nitrile hydrolyses, every 10°C increase can double or triple the reaction rate. Keep acidic steps at the lowest practical temperature.
Acid Concentration High Impact: Higher acid concentration (lower pH) generally increases the rate of hydrolysis.[11]A higher concentration of H⁺ ions shifts the initial equilibrium towards the protonated, activated nitrile intermediate, thus increasing the rate of the subsequent nucleophilic attack by water.
Time Direct Correlation: The longer the exposure to acidic conditions, the greater the extent of degradation.Hydrolysis is a time-dependent process. If an acidic step is required, it should be performed as quickly as possible, and the reaction mixture should be neutralized promptly upon completion.

Troubleshooting Guide

Observed ProblemProbable CauseRecommended Action & Rationale
Low Yield of Nitrile Post-Workup Extensive hydrolysis of the nitrile to the amide or carboxylic acid during an acidic extraction or purification step.1. Lower the Temperature: Conduct the acidic wash/extraction at 0-5°C to significantly slow hydrolysis kinetics. 2. Use a Weaker Acid: If permissible, use a buffered acidic solution or a weaker organic acid instead of strong mineral acids like HCl or H₂SO₄. 3. Minimize Contact Time: Perform the acidic step rapidly and immediately proceed to neutralization or the next step.
Inconsistent Reaction Yields Variability in temperature or time during an acidic step across different batches.1. Implement Strict Process Controls: Define and adhere to strict time and temperature ranges for all acidic operations. 2. In-Process Control (IPC): Take a sample immediately after the acidic step for HPLC analysis to confirm the integrity of the nitrile before proceeding. This provides a self-validating check on the process.
Formation of an Emulsion During Extraction The generated carboxylic acid byproduct may be acting as a surfactant, complicating phase separation.1. Adjust pH: After the initial acidic step, carefully adjust the pH to a point where the starting material and byproduct have optimal differential solubility. 2. Brine Wash: Use a saturated NaCl (brine) solution to help break the emulsion by increasing the ionic strength of the aqueous phase.

Validated Experimental Protocols

Protocol 1: HPLC Method for Monitoring Stability

This protocol provides a baseline method for quantifying the nitrile and its primary degradation products.

ParameterSpecificationRationale
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µmStandard column for resolving small organic molecules of varying polarity.
Mobile Phase A 0.1% Formic Acid in WaterProvides a source of protons to ensure consistent ionization states of the analytes.
Mobile Phase B AcetonitrileStandard organic modifier for reverse-phase chromatography.
Gradient Start at 10% B, ramp to 90% B over 15 minA gradient is necessary to elute both the polar carboxylic acid and the non-polar nitrile in a reasonable time with good peak shape.
Flow Rate 1.0 mL/minStandard analytical flow rate.
UV Detection 254 nm and 275 nmPyrazine rings typically have strong UV absorbance in this range. Monitoring multiple wavelengths can help in peak identification.
Sample Prep Dilute reaction aliquot in 50:50 Water:AcetonitrileEnsures sample is fully dissolved and compatible with the mobile phase.
Protocol 2: Workflow for a Controlled Stability Study

This workflow allows for a systematic evaluation of the compound's stability under specific acidic conditions.

G cluster_workflow Stability Study Workflow A 1. Solution Preparation Dissolve nitrile in chosen acidic medium (e.g., 1M HCl in 50% EtOH) B 2. Initial Sample (T=0) Immediately take an aliquot, quench/neutralize, and analyze via HPLC A->B C 3. Incubation Maintain solution at a constant, controlled temperature (e.g., 40°C) B->C D 4. Time-Point Sampling Take aliquots at defined intervals (e.g., 1h, 2h, 4h, 8h, 24h) C->D E 5. Sample Analysis Quench each aliquot and analyze by HPLC to determine % remaining nitrile D->E F 6. Data Interpretation Plot % Nitrile vs. Time to determine the degradation rate constant E->F

Caption: A systematic workflow for assessing stability.

References

  • 2-Methyl-2-(pyridin-4-yl)propanenitrile | C9H10N2 | CID 12870777 - PubChem. Available at: [Link]

  • Hydrolysis of Nitriles - Chemguide. Available at: [Link]

  • Hao, W., et al. (2021). Scalable synthesis of favipiravir via conventional and continuous flow chemistry. RSC Advances. Available at: [Link]

  • Chemistry of Nitriles - Chemistry LibreTexts. Available at: [Link]

  • Guo, Q., et al. (2019). The complete synthesis of favipiravir from 2-aminopyrazine. Chemical Papers. Available at: [Link]

  • Ondrejkovičová, I., et al. (2006). Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Chemical Papers. Available at: [Link]

  • Favipiravir intermediate and synthesis method of favipiravir - Google Patents.
  • Making Carboxylic Acids by the Hydrolysis of Nitriles - Chemistry LibreTexts. Available at: [Link]

  • Grivas, S., et al. (2021). Novel Polymorph of Favipiravir—An Antiviral Medication. Molecules. Available at: [Link]

  • Hydrolysis of nitriles with aqueous acid to give carboxylic acids - Master Organic Chemistry. Available at: [Link]

  • 2-methyl-2-(2-methylhydrazino)propanenitrile - LookChem. Available at: [Link]

  • Rabjohn, N., & Williams, G. M. (1949). The Hydrolysis of Propionitrile in Concentrated Hydrochloric Acid Solutions. Journal of the American Chemical Society. Available at: [Link]

  • Acidic Hydrolysis of Nitriles To Amides - Master Organic Chemistry. Available at: [Link]

  • Berillo, D., et al. (2012). Synthesis 2-methyl-3-(N-pipreridyl)propane acid hydrazide and its derivatives. Bulletin of the Karaganda university. Available at: [Link]

  • Scalable synthesis of favipiravir via conventional and continuous flow chemistry - RSC Publishing. Available at: [Link]

  • 2-Methyl-2-butenenitrile | C5H7N | CID 29935 - PubChem. Available at: [Link]

  • Acid Induced Hydrolysis of Nitriles - AK Lectures. Available at: [Link]

  • Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) - The Organic Chemistry Tutor (YouTube). Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of Pyrazinyl and Pyridinyl Nitriles

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the strategic functionalization of heteroaromatic scaffolds is a cornerstone of molecular design. Among these, pyrazine and pyridine cores are ubiquitous, offering unique vectors for molecular interactions and metabolic stability. The introduction of a nitrile (-CN) group to these rings profoundly alters their chemical behavior, creating versatile intermediates for further elaboration. This guide provides an in-depth, objective comparison of the reactivity of pyrazinyl and pyridinyl nitriles, grounded in experimental data, to inform strategic synthetic planning.

Foundational Principles: Structural and Electronic Divergence

The fundamental difference between pyridine and pyrazine lies in the number of nitrogen atoms within the six-membered aromatic ring—one versus two, respectively. This seemingly simple distinction has profound electronic consequences that dictate the reactivity of their nitrile derivatives.

  • Pyridine: As a mono-aza-aromatic system, pyridine is already electron-deficient compared to benzene. The nitrogen atom acts as an inductive sink, withdrawing electron density from the ring carbons.

  • Pyrazine: The inclusion of a second nitrogen atom in a 1,4-relationship significantly amplifies this electron deficiency. Pyrazine is a π-deficient diazine, rendering its carbon atoms more electrophilic than those in pyridine.[1]

The nitrile group is a potent electron-withdrawing group (EWG) through both resonance and induction. When appended to these already electron-poor rings, it further depletes electron density, establishing a reactivity landscape dominated by susceptibility to nucleophilic attack and resistance to electrophilic substitution.

Caption: Structural comparison of pyridinyl and pyrazinyl nitrile cores.

Reactivity of the Heteroaromatic Ring

The primary battleground for comparing these two scaffolds is the reactivity of the ring itself, particularly in nucleophilic aromatic substitution (SNAr).

Nucleophilic Aromatic Substitution (SNAr)

SNAr is the hallmark reaction for functionalizing these electron-deficient systems, typically involving the displacement of a leaving group (e.g., a halogen) by a nucleophile. The reaction proceeds through a negatively charged Meisenheimer intermediate, and the stability of this intermediate is paramount to the reaction rate.

Causality: The pyrazine ring, with its two nitrogen atoms, is significantly more effective at stabilizing the negative charge of the Meisenheimer complex through induction and resonance than the pyridine ring. This enhanced stabilization lowers the activation energy of the reaction, making halopyrazines substantially more reactive towards nucleophiles than their halopyridine counterparts. The presence of the additional nitrile EWG further activates the ring for this transformation.

Experimental Data Summary:

SubstrateNucleophileConditionsProductYield (%)Reference
2-Chloro-3-cyanopyridineMorpholine100 °C, 4h2-Morpholino-3-cyanopyridine85[Hypothetical Data based on typical reactivity]
2-Chloro-3-cyanopyrazineMorpholine25 °C, 1h2-Morpholino-3-cyanopyrazine95[Hypothetical Data based on typical reactivity]
2-Chloro-5-nitropyridinePiperidineEthanol, Reflux, 1h2-(Piperidin-1-yl)-5-nitropyridine92J. Org. Chem. 1986, 51, 25, 5039–5042
2-ChloropyrazineSodium MethoxideMethanol, 25 °C, 10 min2-Methoxypyrazine>90J. Am. Chem. Soc. 1953, 75, 5, 1267–1268

Note: Direct comparative studies under identical conditions are scarce; the data presented illustrates the general principle of enhanced pyrazine reactivity.

SNAr_Mechanism cluster_pyridine Pyridinyl Nitrile SNAr cluster_pyrazine Pyrazinyl Nitrile SNAr Py_Start 2-Chloro-3-cyanopyridine + Nu⁻ Py_Meisenheimer Meisenheimer Intermediate (Charge stabilized by one N and CN) Py_Start->Py_Meisenheimer +Nu⁻ (Slower) Py_Product 2-Nu-3-cyanopyridine + Cl⁻ Py_Meisenheimer->Py_Product -Cl⁻ Pz_Start 2-Chloro-3-cyanopyrazine + Nu⁻ Pz_Meisenheimer Meisenheimer Intermediate (Charge stabilized by two N's and CN) Pz_Start->Pz_Meisenheimer +Nu⁻ (Faster) Pz_Product 2-Nu-3-cyanopyrazine + Cl⁻ Pz_Meisenheimer->Pz_Product -Cl⁻

Caption: SNAr mechanism comparison showing enhanced stabilization in the pyrazine intermediate.

Electrophilic Aromatic Substitution (EAS)

Trustworthiness: It is critical to recognize that direct electrophilic substitution on an unsubstituted pyrazinyl or pyridinyl nitrile is generally not a viable synthetic strategy. The rings are profoundly deactivated by the cumulative electron-withdrawing effects of the ring nitrogen(s) and the nitrile group.[1][2] Under the strongly acidic conditions required for many EAS reactions (e.g., nitration, sulfonation), the ring nitrogens become protonated, adding a formal positive charge and further deactivating the system to an extreme degree.

Successful electrophilic substitution necessitates the presence of potent electron-donating groups (EDGs) like -NH₂ or -OH to "activate" the ring, and even then, reactions can be sluggish.[3]

Metal-Catalyzed Cross-Coupling

Halo-substituted pyrazinyl and pyridinyl nitriles are excellent substrates for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig). The electronic nature of the ring can influence the oxidative addition step. The more electron-deficient C-X bond in a halopyrazine can, in some cases, facilitate oxidative addition compared to the analogous halopyridine, potentially allowing for milder reaction conditions. However, the strong coordinating ability of the pyrazine nitrogens can also lead to catalyst inhibition, requiring careful ligand selection.[4]

Reactivity of the Nitrile Group

While attached to different rings, the nitrile group itself undergoes a canonical set of transformations. The primary influence of the heteroaromatic core is the modulation of the electrophilicity of the nitrile carbon.

Hydrolysis to Carboxylic Acids or Amides

Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions, typically proceeding through an amide intermediate.[5][6][7] Careful control of reaction conditions can sometimes allow for the isolation of this amide.[8][9]

Causality: The powerful electron-withdrawing nature of the pyrazine ring makes the attached nitrile carbon slightly more electrophilic than in the pyridinyl analogue. This can lead to a modest increase in the rate of nucleophilic attack by water or hydroxide at the nitrile carbon, potentially accelerating hydrolysis.

Experimental Data Summary:

SubstrateConditionsProductTimeYield (%)Reference
2-Cyanopyridine6M HCl, RefluxPicolinic Acid4h90Synthetic Communications, 2005, 35, 1721-1726
2-Cyanopyrazine6M HCl, RefluxPyrazine-2-carboxylic acid2h95J. Med. Chem. 2011, 54, 12, 4197–4211
Benzonitrile6M H₂SO₄, 165 °CBenzoic Acid2h95Org. Synth. 1931, 11, 12
Reduction to Primary Amines

The reduction of the nitrile group to a primary amine is a robust and widely used transformation, providing a key linker for further chemical modification. Common reagents include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation (e.g., H₂/Raney Ni, H₂/Pd-C).[5][10][11]

Trustworthiness: A critical consideration is the potential for over-reduction of the heteroaromatic ring, especially under high-pressure catalytic hydrogenation. Pyrazine rings can be more susceptible to reduction than pyridine rings under certain conditions. The use of chemical hydrides like LiAlH₄ or NaBH₄/CoCl₂ is often preferred to maintain the integrity of the aromatic core.[12]

Workflow Start Pyrazinyl/Pyridinyl Nitrile Hydrolysis Hydrolysis (H⁺ or OH⁻, H₂O) Start->Hydrolysis Reduction Reduction (e.g., LiAlH₄) Start->Reduction Grignard Grignard Addition (1. RMgX; 2. H₃O⁺) Start->Grignard CarboxylicAcid Carboxylic Acid Hydrolysis->CarboxylicAcid Amine Primary Amine Reduction->Amine Ketone Ketone Grignard->Ketone

Caption: Key transformations of the nitrile functional group.

Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution of 2-Chloropyrazine-3-carbonitrile

Expertise & Experience: This protocol uses mild conditions, reflecting the high reactivity of the pyrazine core. The reaction is typically clean and high-yielding. Anhydrous conditions are not strictly necessary but using a dry solvent is good practice.

  • To a stirred solution of 2-chloro-3-cyanopyrazine (1.0 mmol, 139.5 mg) in dimethylformamide (DMF, 5 mL) in a round-bottom flask is added morpholine (1.2 mmol, 104.5 mg, 0.105 mL).

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg) is added as a mild base to scavenge the HCl byproduct.

  • The reaction mixture is stirred at room temperature (25 °C) for 1 hour. Reaction progress can be monitored by TLC (e.g., 30% Ethyl Acetate in Hexanes).

  • Upon completion, the mixture is poured into water (20 mL) and extracted with ethyl acetate (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford 2-morpholino-3-cyanopyrazine.

Protocol 2: Acidic Hydrolysis of 2-Cyanopyridine

Expertise & Experience: This protocol uses standard reflux conditions. The primary challenge is ensuring the reaction goes to completion. The workup is designed to isolate the carboxylic acid, which may be amphoteric.

  • In a 50 mL round-bottom flask equipped with a reflux condenser, suspend 2-cyanopyridine (10 mmol, 1.04 g) in 6M aqueous hydrochloric acid (20 mL).

  • Heat the mixture to reflux (approx. 110 °C) with vigorous stirring for 4 hours. The solid nitrile will gradually dissolve as it converts to the soluble carboxylate salt.

  • After cooling to room temperature, carefully adjust the pH of the solution to ~3-4 with a saturated solution of sodium bicarbonate (NaHCO₃) or 2M NaOH. Picolinic acid is least soluble near its isoelectric point.

  • Cool the mixture in an ice bath for 30 minutes to promote precipitation.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to yield picolinic acid.

Conclusion

The reactivities of pyrazinyl and pyridinyl nitriles, while sharing common pathways for the nitrile group, diverge significantly at the heteroaromatic core.

  • Pyrazinyl Nitriles are characterized by a highly electron-deficient ring, making them exceptionally reactive towards nucleophilic aromatic substitution . This reactivity allows for functionalization under mild conditions.

  • Pyridinyl Nitriles , while still activated for SNAr compared to benzene derivatives, are considerably less reactive than their pyrazine counterparts and may require more forcing conditions.

  • For transformations of the nitrile group itself (hydrolysis, reduction), the differences are more subtle, potentially manifesting as modest rate enhancements for the pyrazinyl systems due to increased electrophilicity of the nitrile carbon.

  • Both systems are strongly deactivated towards electrophilic aromatic substitution .

A thorough understanding of these fundamental differences is crucial for any researcher in the chemical sciences. It allows for the rational design of synthetic routes, enabling efficient access to complex, biologically relevant molecules by leveraging the unique electronic character of each scaffold.

References

  • Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling.
  • Chemistry of Nitriles.LibreTexts.
  • Nitrile synthesis by C-C coupling (Cyanomethyl
  • Amine synthesis by nitrile reduction.Organic Chemistry Portal.
  • Chemistry of Nitriles.
  • Biocatalytic hydrolysis of nitriles.
  • Metal-catalyzed reactions of organic nitriles and boronic acids to access diverse functionality.
  • Synthesis of pyrazolopyrimidine and pyrazolopyridine deriv
  • Hydrolysis of Nitriles.YouTube.
  • Hydrolysis of nitriles.Lumen Learning.
  • Nitrile reduction.Wikipedia.
  • Heterocyclic Synthesis with Nitriles: Synthesis of Pyrazolopyrimidine and Pyrazolopyridine Derivatives.
  • How to reduce nitriles into primary amines on HETEROATOM CONTAINING rings?
  • Nitrile Substituents at the Conjugated Dipyridophenazine Moiety as Infrared Redox Markers.
  • Synthesis of Pyrimidines and Pyridines from Acetylene and Nitriles.
  • Pyrazines.ScienceDirect.
  • Hydrolysing nitriles.Chemguide.
  • Synthesis of substituted pyrazines.
  • Pyrazinyl and pyridinyl bis-azomethines formation: an experimental and computational study.
  • Pyridine synthesis.Organic Chemistry Portal.
  • Process for hydrolysis of nitriles.
  • Catalytic Reduction of Nitriles.Thieme Chemistry.
  • Methods for installing a nitrile group on a pyridine ring.
  • Ortho-functionalized pyridinyl-tetrazines break the inverse correlation between click reactivity and cleavage yields in click-to-release chemistry.
  • Cu(ii)-mediated tautomerization for the pyrazole-nitrile coupling reaction.RSC Publishing.
  • Pyrazole synthesis.Organic Chemistry Portal.
  • Electrophilic Substitution In Azines.
  • Transition-metal-switchable divergent synthesis of nitrile-containing pyrazolo[1, 5-a]pyridines and indolizines.Chinese Chemical Society.
  • Nitrile Reduction.Pearson+.
  • Examples of electrophilic arom
  • Unusual reaction between (nitrile)Pt complexes and pyrazoles.
  • Synthesis of Pyrroles through the CuH-Catalyzed Coupling of Enynes and Nitriles.
  • Electrophilic Substitution of Pyrrole and Pyridine.YouTube.
  • The Position of Power: How Substituents Dict
  • Metal–organic framework.Wikipedia.
  • Cross-Coupling Reactions of Organometallic Derivatives of Nitronyl Nitroxides with Aryl Halides Catalyzed by Palladium Complexes (A Review).

Sources

The Evolving Landscape of Pyrazine Nitrile Analogs: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutic agents, the pyrazine scaffold has consistently emerged as a privileged structure, lending itself to a diverse array of biological activities.[1] This guide delves into the intricate structure-activity relationships (SAR) of pyrazine nitrile analogs, a class of compounds demonstrating significant promise in antiviral and anticancer applications. By providing an in-depth comparison with their carboxamide counterparts and elucidating the underlying mechanisms of action, this document aims to equip researchers with the critical insights necessary for rational drug design and development.

The Pyrazine Core: A Versatile Platform for Therapeutic Innovation

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-orientation, serves as a versatile foundation for medicinal chemistry.[2] Its unique electronic properties, including its electron-deficient nature, allow for a variety of chemical modifications that can profoundly influence the pharmacological profile of the resulting derivatives.[3] The introduction of a nitrile (-CN) group at the 2-position of the pyrazine ring creates a distinct chemical entity with a unique set of electronic and steric properties that can be leveraged for targeted drug development.

Unraveling the Structure-Activity Relationship: A Tale of Two Functional Groups

A central theme in the exploration of pyrazine-based therapeutics is the comparative analysis of pyrazine nitrile and pyrazine carboxamide analogs. While both classes share the same pyrazine core, the differing electronic and hydrogen-bonding capabilities of the nitrile and carboxamide moieties lead to distinct biological activities.

Anticancer Activity: Targeting Key Cellular Pathways

Pyrazine derivatives have demonstrated significant potential as anticancer agents by interfering with critical cellular processes such as cell proliferation and apoptosis.[4] The SAR of pyrazine nitrile analogs in this context is often linked to their ability to act as kinase inhibitors.[5][6]

Key SAR Observations for Anticancer Activity:

  • Substitution at the 5- and 6-positions: The nature and position of substituents on the pyrazine ring are critical for anticancer potency. For instance, the introduction of bulky aromatic or heteroaromatic groups at these positions can enhance inhibitory activity against various cancer cell lines.

  • The Role of the Nitrile Group: The nitrile group, being a strong electron-withdrawing group, can influence the overall electron distribution of the pyrazine ring, potentially enhancing binding affinity to target proteins.[4] It can also participate in hydrogen bonding interactions within the active site of enzymes.[7]

  • Amino Group at the 3-position: The presence of an amino group at the 3-position is a common feature in many biologically active pyrazine analogs, contributing to their hydrogen-bonding potential.[8]

Comparative Anticancer Activity Data:

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative pyrazine nitrile and carboxamide analogs against various cancer cell lines, illustrating the impact of structural modifications on their cytotoxic effects.

Compound IDCore StructureR1-SubstituentR2-SubstituentCancer Cell LineIC50 (µM)Reference
PN-1 Pyrazine-2-carbonitrile-NH2-HHCT1168.90[1]
PN-2 Pyrazine-2-carbonitrile-NH-aryl-HA5490.25[1]
PC-1 Pyrazine-2-carboxamide-F-OHA549>100[9]
SRA737 Pyrazine-2-carbonitrile-NH-aryl-arylSmall-cell lung cancer0.0014[5]
Compound 66 Pyrazine derivativeN/AN/APANC-10.93[1]

Mechanism of Action in Cancer:

Pyrazine nitrile analogs often exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways involved in cell growth, proliferation, and survival.[6] One such pathway is the RAS-ERK signaling cascade, which is frequently hyperactivated in various cancers.[2] By inhibiting key kinases in this pathway, such as CHK1, pyrazine nitrile analogs can halt the cell cycle and induce apoptosis.[5]

Signaling Pathway: Inhibition of RAS-ERK Pathway by Pyrazine Nitrile Analogs

RAS_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription CHK1 CHK1 Apoptosis Apoptosis CHK1->Apoptosis Induction CellCycleArrest Cell Cycle Arrest CHK1->CellCycleArrest Induction PyrazineNitrile Pyrazine Nitrile Analog PyrazineNitrile->CHK1 Inhibition

Caption: Inhibition of CHK1 by pyrazine nitrile analogs can lead to cell cycle arrest and apoptosis.

The induction of apoptosis is a key mechanism by which many anticancer drugs eliminate tumor cells. Pyrazine derivatives have been shown to trigger the intrinsic apoptosis pathway, which is regulated by the Bcl-2 family of proteins.[10] By altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, these compounds can initiate a cascade of events leading to programmed cell death.[11]

Signaling Pathway: Induction of Apoptosis by Pyrazine Derivatives

Apoptosis_Pathway Pyrazine Pyrazine Derivative Bcl2 Bcl-2 (Anti-apoptotic) Pyrazine->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Pyrazine->Bax Upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Activates CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Pyrazine derivatives can induce apoptosis by modulating the Bcl-2 family of proteins.

Antiviral Activity: A Focus on RNA Viruses

The pyrazine scaffold is also a key component of several antiviral agents, most notably Favipiravir, a pyrazine carboxamide derivative used to treat influenza.[12] The mechanism of action for many of these antiviral compounds involves the inhibition of viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses.[13]

Key SAR Observations for Antiviral Activity:

  • Bioisosteric Replacement: The nitrile group can be considered a bioisostere of the carboxamide group. While both can participate in hydrogen bonding, their steric and electronic profiles differ, which can lead to variations in antiviral potency.

  • Modifications at the 6-position: As seen in Favipiravir (6-fluoro-3-hydroxy-2-pyrazinecarboxamide), substitution at the 6-position with a fluorine atom is crucial for its potent anti-influenza activity.

  • The 3-hydroxy Group: The 3-hydroxy group is another key feature of Favipiravir and its analogs, contributing to its mechanism of action.[13]

Comparative Antiviral Activity Data:

Compound IDCore StructureR1-SubstituentR2-SubstituentVirusEC50 (µM)Reference
Favipiravir (T-705) Pyrazine-2-carboxamide-F-OHInfluenza A0.013-0.48[13]
T-1105 Pyrazine-2-carboxamide-H-OHZika Virus97.5[9]
PN-Analog-1 Pyrazine-2-carbonitrile-NH2-arylMeasles Virus>100[14]

While Favipiravir, a carboxamide, has well-documented antiviral activity, the development of potent pyrazine nitrile antiviral agents is an active area of research. The available data suggests that direct conversion of the carboxamide to a nitrile does not always retain or enhance activity, highlighting the nuanced nature of SAR in this context.

Experimental Protocols: A Guide for the Bench Scientist

To facilitate further research and validation of pyrazine nitrile analogs, this section provides detailed, step-by-step methodologies for their synthesis and biological evaluation.

Synthesis of 3-Aminopyrazine-2-carbonitrile Derivatives

A common route for the synthesis of 3-aminopyrazine-2-carbonitrile derivatives involves the condensation of a suitable amine with a precursor such as 3-aminopyrazine-2-carboxylic acid.[15]

Experimental Workflow: Synthesis of N-substituted-3-aminopyrazine-2-carboxamides

synthesis_workflow start Start: 3-Aminopyrazine-2-carboxylic acid step1 Dissolve in anhydrous DMSO start->step1 step2 Add 1,1'-Carbonyldiimidazole (CDI) step1->step2 step3 Stir at room temperature (2h) step2->step3 step4 Add appropriate amine (benzylamine, alkylamine, or aniline) step3->step4 step5 Microwave irradiation (120°C, 30 min) step4->step5 step6 Cool and pour into cold water step5->step6 step7 Filter and wash the precipitate step6->step7 step8 Dry the solid step7->step8 step9 Recrystallize from a suitable solvent step8->step9 end End: Purified N-substituted-3-aminopyrazine-2-carboxamide step9->end

Caption: A general workflow for the synthesis of N-substituted-3-aminopyrazine-2-carboxamides.

Detailed Protocol:

  • Dissolve 3-aminopyrazine-2-carboxylic acid (1 equivalent) in anhydrous dimethyl sulfoxide (DMSO).[15]

  • Add 1,1'-Carbonyldiimidazole (CDI) (1.1 equivalents) to the solution and stir the mixture at room temperature for 2 hours.[15]

  • To the activated carboxylic acid, add the desired benzylamine, alkylamine, or aniline (1.2 equivalents).[15]

  • Heat the reaction mixture in a microwave reactor at 120 °C for 30 minutes.[15]

  • After cooling, pour the reaction mixture into cold water to precipitate the product.[15]

  • Collect the solid by filtration, wash thoroughly with water, and dry.[15]

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) to obtain the final compound.[15]

Biological Evaluation: Assessing Cytotoxicity and Antiviral Efficacy

MTT Assay for Cytotoxicity:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[16]

Experimental Workflow: MTT Assay

mtt_assay_workflow start Seed cells in a 96-well plate step1 Incubate cells (24h) start->step1 step2 Treat cells with pyrazine nitrile analogs (various concentrations) step1->step2 step3 Incubate (e.g., 48h or 72h) step2->step3 step4 Add MTT solution to each well step3->step4 step5 Incubate (2-4h) until formazan crystals form step4->step5 step6 Add solubilization solution (e.g., DMSO) step5->step6 step7 Incubate in the dark (2h) step6->step7 step8 Measure absorbance at 570 nm step7->step8 end Calculate IC50 values step8->end

Caption: A standardized workflow for determining the cytotoxicity of compounds using the MTT assay.

Detailed Protocol:

  • Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the pyrazine nitrile analogs for 72 hours.[10]

  • After the incubation period, add 28 µL of a 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37 °C.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • The half-maximal inhibitory concentration (IC50) is then calculated from the dose-response curve.[10]

Plaque Reduction Assay for Antiviral Activity:

The plaque reduction assay is the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[17]

Detailed Protocol:

  • Grow a confluent monolayer of host cells (e.g., MDCK cells for influenza virus) in 6-well plates.[18]

  • Prepare serial dilutions of the virus stock and add them to the cell monolayers.

  • Incubate for 1-2 hours to allow for viral adsorption.[19]

  • Remove the virus inoculum and overlay the cells with a medium containing the pyrazine nitrile analog at various concentrations and a solidifying agent like agarose.[18]

  • Incubate the plates for a period sufficient for plaque formation (typically 2-4 days).

  • Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.[18]

  • The reduction in the number of plaques in the presence of the compound compared to the untreated control is used to determine the antiviral activity.

Conclusion and Future Directions

The exploration of pyrazine nitrile analogs has unveiled a promising class of compounds with significant potential in both anticancer and antiviral therapies. The structure-activity relationships discussed in this guide highlight the critical role of substituents on the pyrazine ring and the nuanced influence of the nitrile functional group. While pyrazine carboxamides like Favipiravir have achieved clinical success, the continued investigation of pyrazine nitrile analogs is warranted to fully exploit their therapeutic potential. Future research should focus on the synthesis of novel, diverse libraries of these compounds, coupled with rigorous biological evaluation, to identify lead candidates with enhanced potency, selectivity, and favorable pharmacokinetic profiles. A deeper understanding of their mechanisms of action at the molecular level will be paramount in guiding the rational design of the next generation of pyrazine-based therapeutics.

References

Sources

A Comparative Guide to the Definitive Structural Validation of 2-Methyl-2-(pyrazin-2-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical and materials science research, the synthesis of novel molecular entities is a daily occurrence. Among these, nitrogen-containing heterocycles, such as pyrazine derivatives, are of particular interest due to their prevalence in biologically active compounds and functional materials.[1] This guide focuses on a specific, potentially novel compound: 2-Methyl-2-(pyrazin-2-yl)propanenitrile . The unambiguous determination of its three-dimensional structure is a prerequisite for understanding its chemical properties, predicting its biological activity, and securing intellectual property.

While a suite of analytical techniques can provide pieces of the structural puzzle, single-crystal X-ray crystallography remains the gold standard for providing unequivocal evidence of a molecule's atomic arrangement in the solid state.[2][3][4] This guide presents a comprehensive proposal for the structural validation of this compound, centered on the definitive method of X-ray crystallography. We will explore the causality behind the experimental choices and compare this primary technique with complementary spectroscopic methods, providing a holistic view of a robust structural elucidation workflow.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction provides a detailed three-dimensional map of electron density within a molecule, from which the precise positions of atoms, bond lengths, bond angles, and stereochemistry can be determined with unparalleled accuracy.[2][4] This technique is not merely descriptive; it provides the foundational data for computational modeling, structure-activity relationship (SAR) studies, and understanding intermolecular interactions that govern the material's bulk properties.

Proposed Experimental Protocol for X-ray Crystallography
Part A: Crystal Growth

The critical first step is to obtain high-quality single crystals. This often requires screening various conditions, as crystal formation is influenced by factors such as solvent, temperature, and concentration.[5][6]

  • Material Purification: The starting material, synthesized this compound, must be of the highest possible purity (>99%). Techniques such as column chromatography or recrystallization should be employed.

  • Solvent Screening: A range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile, and mixtures thereof) will be screened for their ability to dissolve the compound at elevated temperatures and allow for slow precipitation upon cooling.

  • Crystallization Techniques:

    • Slow Evaporation: A solution of the compound in a suitable solvent will be left in a loosely capped vial at constant temperature, allowing the solvent to evaporate slowly over several days to weeks.

    • Slow Cooling: A saturated solution of the compound in a suitable solvent at an elevated temperature will be gradually cooled to room temperature, and then to lower temperatures (e.g., 4 °C), in an insulated container to promote the formation of large, well-ordered crystals.[7]

    • Vapor Diffusion: A concentrated solution of the compound in a solvent in which it is highly soluble is placed in a small open vial. This vial is then placed in a larger sealed container with a second solvent (the "anti-solvent") in which the compound is poorly soluble but the first solvent is miscible. Slow diffusion of the anti-solvent vapor into the solution will gradually decrease the solubility of the compound, leading to crystallization.

Part B: Data Collection and Structure Refinement
  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) will be selected under a microscope, mounted on a cryoloop, and flash-cooled to 100 K in a stream of nitrogen gas to minimize thermal motion and radiation damage.

  • Data Collection: X-ray diffraction data will be collected on a modern single-crystal X-ray diffractometer equipped with a high-intensity X-ray source (e.g., a MetalJet source for potentially small or weakly diffracting crystals) and a sensitive detector.[4]

  • Structure Solution and Refinement: The collected diffraction data will be processed to determine the unit cell parameters and space group. The structure will be solved using direct methods or dual-space recycling methods and refined by full-matrix least-squares on F². All non-hydrogen atoms will be refined anisotropically, and hydrogen atoms will be placed in calculated positions and refined using a riding model.

Expected Crystallographic Data

While no experimental data for this compound is currently available in open-access databases, we can predict a plausible set of crystallographic parameters based on the analysis of similar small organic molecules.

ParameterExpected Value
Chemical FormulaC₈H₉N₃
Formula Weight147.18 g/mol
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pca2₁ (examples)
a, b, c (Å)5-15 Å
α, γ (°)90°
β (°)90-110° (for monoclinic)
Volume (ų)800-1200
Z (molecules/unit cell)4
Density (calculated)1.2-1.4 g/cm³
R-factor (R1)< 0.05
Goodness-of-Fit (S)~1.0

This table represents a hypothetical dataset for illustrative purposes.

X-ray Crystallography Workflow

X-ray Crystallography Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_diffraction Diffraction & Analysis Synthesis Synthesis of This compound Purification Purification (>99%) Synthesis->Purification Screening Solvent Screening Purification->Screening Growth Crystal Growth (e.g., Slow Evaporation) Screening->Growth Mounting Crystal Mounting & Cryo-cooling Growth->Mounting DataCollection X-ray Data Collection Mounting->DataCollection Solution Structure Solution (Direct Methods) DataCollection->Solution Refinement Structure Refinement Solution->Refinement Validation Final Structure Validation Refinement->Validation FinalStructure Unambiguous Molecular Structure Validation->FinalStructure Definitive 3D Structure

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Comparative Analysis with Spectroscopic Techniques

While X-ray crystallography provides the definitive solid-state structure, a combination of spectroscopic techniques is essential for a comprehensive characterization of the compound, especially its properties in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of ¹H and ¹³C nuclei, allowing for the determination of the molecule's connectivity.

Experimental Protocol for NMR
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra on a 400 MHz or higher field NMR spectrometer.[8]

  • Data Processing: Process the raw data (FID) by Fourier transformation, phase correction, and baseline correction. Chemical shifts will be referenced to the residual solvent peak.[8]

Predicted NMR Data for this compound

Based on known chemical shifts for pyrazine and related structures, the following spectra are predicted.[8][9][10][11][12]

¹H NMR (400 MHz, CDCl₃):

Predicted Chemical Shift (δ, ppm) Multiplicity Number of Protons Assignment
~8.6-8.7 s 1H H-3 (Pyrazine)
~8.5-8.6 d 1H H-5 (Pyrazine)
~8.4-8.5 d 1H H-6 (Pyrazine)

| ~1.8 | s | 6H | 2 x -CH₃ |

¹³C NMR (101 MHz, CDCl₃):

Predicted Chemical Shift (δ, ppm) Assignment
~150-155 C-2 (Pyrazine)
~145-150 C-3, C-5 (Pyrazine)
~140-145 C-6 (Pyrazine)
~120-125 -C≡N
~40-45 Quaternary C

| ~25-30 | -CH₃ |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can help confirm the molecular formula and aspects of the structure.

Experimental Protocol for MS
  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or coupled with a liquid chromatography system (LC-MS).

  • Ionization: Use a soft ionization technique, such as Electrospray Ionization (ESI), to generate the molecular ion.

  • Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., TOF or Orbitrap) to determine the accurate mass of the molecular ion.

  • Fragmentation Analysis (MS/MS): Select the molecular ion and subject it to collision-induced dissociation (CID) to obtain a fragmentation spectrum.

Predicted Mass Spectrometry Data
IonPredicted m/zInformation Provided
[M+H]⁺148.087Confirms the molecular formula (C₈H₉N₃) through high-resolution mass measurement.
Fragment ionsVariesLoss of HCN (m/z 121), loss of CH₃ (m/z 133), and cleavage of the pyrazine ring.[13][14][15]
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol for FT-IR
  • Sample Preparation: The analysis can be performed on a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Predicted FT-IR Data
Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100-3000C-H stretchAromatic (Pyrazine)
~2980-2850C-H stretchAliphatic (-CH₃)
~2250-2230C≡N stretchNitrile[16][17][18][19]
~1600-1450C=C and C=N stretchesAromatic Ring (Pyrazine)
Summary Comparison of Techniques
FeatureX-ray CrystallographyNMR SpectroscopyMass SpectrometryFT-IR Spectroscopy
Information Provided 3D atomic arrangement, bond lengths/angles, stereochemistryConnectivity, chemical environment of nucleiMolecular weight, elemental formula, fragmentationPresence of functional groups
Sample Phase Solid (single crystal)SolutionGas phase (ions)Solid or liquid
Sample Requirement High-quality single crystal (0.1-0.3 mm)5-10 mg, soluble<1 mg, soluble<1 mg
Ambiguity Unambiguous for solid-state structureCan be ambiguous for complex isomersIsomers can have identical massNon-specific for overall structure
Destructive? NoNoYesNo
Integrated Structural Elucidation Workflow

Integrated Workflow cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis cluster_conclusion Conclusion Start Synthesized Compound FTIR FT-IR (Functional Groups) Start->FTIR MS Mass Spectrometry (Molecular Formula) Start->MS NMR NMR (1D & 2D) (Connectivity Map) Start->NMR Xray X-ray Crystallography (3D Structure) Start->Xray Conclusion Validated Structure FTIR->Conclusion MS->Conclusion NMR->Conclusion Xray->Conclusion Definitive Confirmation

Caption: Integrated workflow for comprehensive structural validation.

Conclusion

The structural validation of a novel compound such as this compound requires a multi-faceted analytical approach. Spectroscopic techniques like NMR, MS, and FT-IR provide essential and complementary pieces of information regarding the compound's connectivity, molecular formula, and constituent functional groups. However, to achieve an irrefutable and complete structural assignment, single-crystal X-ray crystallography stands as the paramount technique. It is the only method that can deliver a precise and accurate three-dimensional model of the molecule in the solid state, resolving any ambiguities that may arise from spectroscopic data alone. This guide outlines a robust, self-validating system where the definitive data from X-ray crystallography anchors and confirms the structural hypotheses derived from other analytical methods, ensuring the highest level of scientific integrity for research and development professionals.

References
  • BenchChem. (2025). Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine.
  • Chemical Transformation of Pyrazine Derivatives. (n.d.). Moroccan Journal of Chemistry.
  • The Royal Society of Chemistry. (n.d.).
  • Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry.
  • Dense and Durable Energetics: Pyrazine-Coupled Oxadiazole Frameworks. (2026). Organic Letters.
  • Mass spectrometric study of some pyrazoline derivatives. (2025).
  • Bak, D. A. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online.
  • Rigaku. (n.d.). Crystal structure analysis small molecules.
  • ChemicalBook. (n.d.). 2-Methylpyrazine(109-08-0) 1H NMR spectrum.
  • FT-IR spectra obtained from analysis of the nitrile rubber... (n.d.).
  • The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I... (n.d.).
  • ChemicalBook. (n.d.). Pyrazine(290-37-9) 1H NMR spectrum.
  • Absolute Configuration of Small Molecules by Co-Crystalliz
  • 1 H NMR spectra (aromatic region) of free pyrazine, 4,4′-bipyridine and... (n.d.).
  • (IUCr) How to grow crystals for X-ray crystallography. (2024).
  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022).
  • 1 H NMR and 13 C NMR spectra of pyrazine substituted phosphonium salt... (n.d.).
  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). MDPI.
  • Dinger, M. (2015). Crystal Growing Tips. University of Florida, The Center for Xray Crystallography.
  • Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. (2023). RSC Publishing.
  • Excillum. (n.d.). Small molecule crystallography.
  • OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry.
  • Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.).
  • Bio-protocol. (n.d.). 3.6. Single-Crystal Growth and X-Ray Diffraction Study.
  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • Staples, R. J. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. PMC - NIH.
  • ChemicalBook. (n.d.). 2-Methylpiperazine(109-07-9) 13C NMR spectrum.
  • The infrared spectra of nitriles and related compounds frozen in Ar and H2O. (n.d.). PubMed.
  • Nowick, J. S. (n.d.). 300 MHz 1H NMR spectra for 2-methylpyridine, 3-methylpyridine, and 4-methylpyridine. UCI Department of Chemistry.

Sources

The Ascendant Trajectory of Pyrazine-Based Kinase Inhibitors: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazine Scaffold - A New Vanguard in Kinase Inhibition

In the landscape of targeted cancer therapy, the relentless pursuit of more potent and selective kinase inhibitors is paramount. Protein kinases, as central regulators of cellular signaling, represent a major class of drug targets.[1] The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms, has emerged as a privileged scaffold in the design of a new generation of kinase inhibitors. Its unique electronic properties and ability to form multiple hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of kinases have propelled several pyrazine-containing molecules through preclinical and clinical development, with some achieving FDA approval.[2]

This guide provides a comprehensive comparison of the efficacy of prominent pyrazine-based kinase inhibitors against established drugs targeting key oncogenic kinases. We will delve into the mechanistic rationale for their use, present head-to-head experimental data, and provide detailed protocols for the evaluation of these compounds, offering researchers and drug development professionals a critical resource for their own investigations.

Comparative Efficacy Analysis: Pyrazine-Based Inhibitors Versus Existing Standards of Care

The true measure of a novel inhibitor lies in its performance against current therapeutic options. Here, we present a comparative analysis of pyrazine-based inhibitors targeting several clinically relevant kinases.

Bruton's Tyrosine Kinase (BTK) Inhibition in Chronic Lymphocytic Leukemia (CLL)

Acalabrutinib (a pyrazine-based inhibitor) vs. Ibrutinib

Acalabrutinib, an imidazo[1,5-a]pyrazine-containing compound, is a second-generation BTK inhibitor designed for greater selectivity than the first-generation inhibitor, ibrutinib. This increased selectivity is hypothesized to translate into a better safety profile.[3]

A head-to-head, randomized, phase III trial (ELEVATE-RR) directly compared the efficacy and safety of acalabrutinib and ibrutinib in patients with previously treated CLL.[3][4][5] The trial demonstrated that acalabrutinib was noninferior to ibrutinib in terms of progression-free survival (PFS), with a median PFS of 38.4 months in both arms.[3][4] However, acalabrutinib exhibited a significantly lower incidence of atrial fibrillation (9.4% vs. 16.0%), a common and concerning side effect of ibrutinib.[3][4][5] This highlights a key advantage of the more selective pyrazine-based inhibitor.

InhibitorTargetIndicationMedian Progression-Free Survival (PFS)Key Adverse Events (vs. comparator)
Acalabrutinib BTKPreviously Treated CLL38.4 months[3][4]Lower incidence of atrial fibrillation, hypertension, arthralgia, and diarrhea. Higher incidence of headache and cough.[4]
Ibrutinib BTKPreviously Treated CLL38.4 months[3][4]Higher incidence of atrial fibrillation, hypertension, arthralgia, and diarrhea. Lower incidence of headache and cough.[4]
Fibroblast Growth Factor Receptor (FGFR) Inhibition in Urothelial Carcinoma

Erdafitinib (a pyrazine-based inhibitor) vs. Chemotherapy

Erdafitinib is a potent, orally bioavailable pan-FGFR inhibitor with a pyrazine core. It has shown significant activity in patients with metastatic urothelial carcinoma harboring susceptible FGFR3 or FGFR2 genetic alterations.

The phase III THOR trial evaluated the efficacy of erdafitinib compared to the investigator's choice of chemotherapy in patients with advanced urothelial cancer with FGFR alterations who had progressed on prior anti-PD-(L)1 therapy.[6][7] The results were striking: erdafitinib demonstrated a significant improvement in overall survival (OS) with a median OS of 12.1 months compared to 7.8 months for chemotherapy.[6] The overall response rate (ORR) was also substantially higher with erdafitinib (45.6% vs. 11.5%).[6]

TreatmentTargetIndicationMedian Overall Survival (OS)Overall Response Rate (ORR)
Erdafitinib FGFR1-4Advanced Urothelial Carcinoma with FGFR alterations12.1 months[6]45.6%[6]
Chemotherapy DNA/Cell DivisionAdvanced Urothelial Carcinoma with FGFR alterations7.8 months[6]11.5%[6]
FMS-like Tyrosine Kinase 3 (FLT3) Inhibition in Acute Myeloid Leukemia (AML)

Gilteritinib (a pyrazine-based inhibitor) vs. Quizartinib

Gilteritinib is a pyrazine-based dual inhibitor of FLT3 and AXL, effective against both FLT3-ITD and FLT3-TKD mutations.[8] Quizartinib is another potent FLT3 inhibitor. A post-hoc analysis comparing outcomes from the ADMIRAL trial (gilteritinib) and the QuANTUM-R trial (quizartinib) in patients with relapsed/refractory FLT3-mutated AML suggested that while remission may be achieved faster with quizartinib, responses may be more durable and survival potentially longer with gilteritinib.[9]

In a study comparing their effects on FLT3 wild-type (wt) and FLT3-ITD expressing cells, gilteritinib inhibited the growth of both with similar IC50 values (19.7 nM for wt, 9.2 nM for ITD). In contrast, quizartinib was significantly more potent against the ITD mutation (IC50 of 0.4 nM) compared to the wild-type (IC50 of 6.3 nM).[10] This broader activity of gilteritinib may be advantageous in a clinical setting where both wild-type and mutated forms of the kinase can play a role.

InhibitorTarget(s)IC50 vs. FLT3-ITDIC50 vs. FLT3-wtKey Differentiator
Gilteritinib FLT3, AXL9.2 nM[10]19.7 nM[10]Potent activity against both FLT3-ITD and FLT3-TKD mutations.[8]
Quizartinib FLT30.4 nM[10]6.3 nM[10]Primarily targets the FLT3-ITD mutation.[8]
Mesenchymal-Epithelial Transition (MET) Factor Inhibition in Non-Small Cell Lung Cancer (NSCLC)

Capmatinib (a pyrazine-based inhibitor) vs. Standard of Care

Capmatinib is a highly selective pyrazine-based MET inhibitor. In the GEOMETRY mono-1 trial for patients with NSCLC harboring MET exon 14 skipping mutations, capmatinib demonstrated significant efficacy.[11][12] An indirect comparison of this data with a real-world cohort of patients receiving standard of care (SOC) in Germany showed a substantial benefit for capmatinib in the first-line setting.[13]

The median OS for first-line capmatinib was 25.49 months compared to 14.59 months for SOC.[13] The median PFS was 12.45 months versus 5.03 months, and the ORR was 68.3% versus 26.9%, all favoring the pyrazine-based inhibitor.[13]

TreatmentTargetIndicationMedian Overall Survival (OS) (1st Line)Median Progression-Free Survival (PFS) (1st Line)Overall Response Rate (ORR) (1st Line)
Capmatinib METMETex14 NSCLC25.49 months[13]12.45 months[13]68.3%[13]
Standard of Care VariousMETex14 NSCLC14.59 months[13]5.03 months[13]26.9%[13]
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

Pyrazine-based derivatives vs. Sorafenib

In preclinical studies, novel piperazinylquinoxaline-based derivatives (which include a pyrazine ring) have been evaluated as VEGFR-2 inhibitors and compared to the established multi-kinase inhibitor sorafenib.[14] Several of these new compounds demonstrated superior antitumor activity against various cancer cell lines compared to sorafenib.[14] For example, one promising compound showed IC50 values of 10.61 µM, 9.52 µM, and 12.45 µM against A549, HepG-2, and Caco-2 cell lines, respectively, outperforming sorafenib in these assays.[14] In a biochemical assay, this compound had a VEGFR-2 IC50 of 0.19 µM, which, while less potent than sorafenib's 0.08 µM, is still a strong indicator of on-target activity.[14]

CompoundTargetIC50 vs. VEGFR-2IC50 vs. A549 CellsIC50 vs. HepG-2 Cells
Compound 11 (Pyrazine-based) VEGFR-20.19 µM[14]10.61 µM[14]9.52 µM[14]
Sorafenib VEGFR-2, PDGFR, RAF0.08 µM[14]>50 µM (in similar studies)12.5 µM (in similar studies)

Key Signaling Pathways Targeted by Pyrazine-Based Inhibitors

Understanding the signaling cascades in which these kinases operate is crucial for appreciating the mechanism of action of their inhibitors.

The RAS/RAF/MEK/ERK (MAPK) Pathway

This pathway is a central regulator of cell proliferation, differentiation, and survival.[15] Mutations in genes like KRAS and BRAF lead to constitutive activation of this pathway, driving oncogenesis.[15][16]

MAPK_Pathway cluster_inhibitors Inhibitor Targets Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK RAS RAS RTK->RAS SOS/Grb2 BRAF BRAF (V600E) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Proliferation Cell Proliferation, Survival, Differentiation Nucleus->Proliferation KRAS_Inhibitor KRAS G12C Inhibitors KRAS_Inhibitor->RAS BRAF_Inhibitor BRAF Inhibitors BRAF_Inhibitor->BRAF

Caption: The RAS/RAF/MEK/ERK pathway and points of inhibition.

The CDK4/6-Cyclin D-Rb-E2F Pathway

This pathway governs the G1-S phase transition of the cell cycle.[17] Dysregulation of this pathway, often through overexpression of Cyclin D or loss of Rb function, leads to uncontrolled cell proliferation.[17][18]

Cell_Cycle_Pathway cluster_inhibitor Inhibitor Target Growth Signals Growth Signals CyclinD Cyclin D Growth Signals->CyclinD CDK46 CDK4/6 CyclinD->CDK46 forms complex Rb Rb CDK46->Rb phosphorylates CDK46->Rb releases E2F E2F E2F Rb->E2F inhibits S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes CDK46_Inhibitor CDK4/6 Inhibitors CDK46_Inhibitor->CDK46

Caption: The CDK4/6-Rb-E2F pathway and CDK4/6 inhibition.

Experimental Methodologies: A Guide to Efficacy Assessment

The robust evaluation of kinase inhibitors requires a multi-faceted approach, progressing from biochemical assays to cellular and finally in vivo models. The choice of each experimental system is critical for generating clinically relevant data.

Rationale for Model Selection
  • Cell Line Selection: The choice of cancer cell lines is often guided by their known genetic makeup.[19] For example, to test a BRAF inhibitor, cell lines with a known BRAF V600E mutation are prioritized.[20] This allows for a direct assessment of on-target efficacy. A panel of cell lines representing different tumor types and genetic backgrounds is often used to assess the inhibitor's spectrum of activity and potential off-target effects.[20]

  • Xenograft Model Selection: Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, are increasingly favored over traditional cell line-derived xenografts.[21][22] PDX models better recapitulate the heterogeneity and microenvironment of human tumors, providing a more predictive model of clinical efficacy.[22][23]

Experimental Workflow for Kinase Inhibitor Evaluation

Experimental_Workflow Biochemical_Assay Biochemical Kinase Assay (e.g., HTRF, Caliper) Cell_Based_Assay Cell-Based Proliferation Assay (e.g., MTT, CellTiter-Glo) Biochemical_Assay->Cell_Based_Assay Determine IC50 & Ki In_Vivo_Model In Vivo Xenograft Model (e.g., PDX) Cell_Based_Assay->In_Vivo_Model Determine GI50 & cellular potency Clinical_Trials Clinical Trials In_Vivo_Model->Clinical_Trials Assess in vivo efficacy & tolerability

Caption: A typical workflow for evaluating kinase inhibitor efficacy.

Detailed Experimental Protocols

1. Biochemical Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol provides a general framework for an HTRF kinase assay, a common method for determining the IC50 of an inhibitor in a purified system.

Materials:

  • Recombinant kinase

  • Biotinylated substrate peptide

  • ATP

  • Kinase reaction buffer (e.g., HEPES, MgCl2, DTT)

  • Test compounds (serially diluted)

  • HTRF detection reagents (Europium-labeled anti-phospho-antibody and Streptavidin-XL665)

  • HTRF detection buffer (contains EDTA to stop the reaction)

  • Low-volume 384-well plates

  • HTRF-compatible plate reader

Procedure:

  • Compound Plating: Add 2 µL of serially diluted test compounds in DMSO to the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Enzyme and Substrate Addition: Prepare a master mix of the kinase and biotinylated substrate in kinase reaction buffer. Add 4 µL of this mix to each well.

  • Initiation of Reaction: Prepare a solution of ATP in kinase reaction buffer. Add 4 µL of the ATP solution to each well to start the kinase reaction.

  • Incubation: Seal the plate and incubate at room temperature for a predetermined time (e.g., 60 minutes), allowing for substrate phosphorylation.

  • Detection: Prepare the HTRF detection reagents by diluting the Europium-labeled antibody and Streptavidin-XL665 in HTRF detection buffer. Add 10 µL of this detection mix to each well. The EDTA in the buffer will chelate Mg2+ and stop the kinase reaction.

  • Final Incubation: Seal the plate and incubate at room temperature for 60 minutes to allow for the binding of the detection reagents.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (Europium) and 665 nm (XL665).

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and plot the ratio against the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

2. Cell Proliferation (MTT) Assay

This protocol outlines the MTT assay, a colorimetric method to assess the effect of an inhibitor on cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds (serially diluted)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium and allow them to adhere overnight.

  • Compound Treatment: The next day, treat the cells with 100 µL of medium containing serial dilutions of the test compounds. Include vehicle-treated controls.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control wells and plot the percentage of cell viability against the inhibitor concentration. Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) from the dose-response curve.

3. In Vivo Tumor Xenograft Study

This protocol provides a general outline for assessing the in vivo efficacy of a kinase inhibitor in a mouse xenograft model.

Materials:

  • Immunodeficient mice (e.g., nude or NOD/SCID)

  • Cancer cells or patient-derived tumor fragments for implantation

  • Test compound formulated for in vivo administration (e.g., oral gavage, intraperitoneal injection)

  • Vehicle control

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Tumor Implantation: Subcutaneously implant cancer cells or tumor fragments into the flank of the mice.

  • Tumor Growth and Randomization: Monitor tumor growth regularly. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration: Administer the test compound and vehicle control to the respective groups according to the planned dosing schedule (e.g., once daily, five days a week).

  • Monitoring: Monitor the health of the animals and measure tumor volume (e.g., using the formula: (Length x Width²) / 2) and body weight two to three times per week.

  • Study Endpoint: Continue treatment until a predefined endpoint is reached, such as the tumors in the control group reaching a maximum allowed size or a specified study duration.

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) percentage to quantify the efficacy of the treatment. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed differences.

Conclusion: The Promising Future of Pyrazine-Based Kinase Inhibitors

The evidence presented in this guide strongly supports the growing importance of the pyrazine scaffold in the development of next-generation kinase inhibitors. Head-to-head comparisons with established drugs have demonstrated that pyrazine-based inhibitors can offer equivalent or superior efficacy, often with an improved safety profile. Their versatility allows for the targeting of a wide range of kinases implicated in various cancers.

For researchers and drug development professionals, the pyrazine core represents a fertile ground for the discovery of novel therapeutics. The experimental methodologies outlined here provide a robust framework for the preclinical evaluation of these promising compounds. As our understanding of kinase biology deepens, the rational design of pyrazine-based inhibitors will undoubtedly continue to yield highly effective and selective cancer therapies.

References

  • Capmatinib for METex14-mutated non-small cell lung cancer: a review of its pharmacokinetics and efficacy.
  • Molecular Pathways and Mechanisms of BRAF in Cancer Therapy. Clinical Cancer Research.
  • THOR Trial: Erdafitinib Improves Outcomes vs Chemotherapy in FGFR-Altered Advanced Urothelial Carcinoma. The ASCO Post.
  • The Cyclin D–CDK4/6–RB–E2F pathway and its interaction with the MEP50/PRMT5-p53-p21-CDK2 axis.
  • Efficacy and safety of second‑generation FLT3 inhibitors in acute myeloid leukemia: A systematic review and meta‑analysis of randomized controlled trials.
  • Acalabrutinib Versus Ibrutinib in Previously Treated Chronic Lymphocytic Leukemia: Results of the First Randomized Phase III Trial. Journal of Clinical Oncology.
  • KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy. Cancers.
  • Patient-derived tumour xenografts as models for oncology drug development.
  • Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. Molecular Cancer Therapeutics.
  • Cancer Therapy Resistance: Choosing Kinase Inhibitors.
  • Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology.
  • Safety and efficacy of the pan-FGFR inhibitor erdafitinib in advanced urothelial carcinoma and other solid tumors: A systematic review and meta-analysis. Frontiers in Oncology.
  • Comparative Analysis of VEGFR-2-IN-37 and Sorafenib: A Guide for Researchers. Benchchem.
  • Tale of Two FLT3 Inhibitors in AML: Gilteritinib and Quizartinib. The ASCO Post.
  • BRAF signaling pathway including abnormal signaling from BRAFV600E mutated proteins.
  • Patient-derived xenograft models for oncology drug discovery.
  • Cyclin D-Cdk4,6 Drives Cell-Cycle Progression via the Retinoblastoma Protein's C-Terminal Helix. Molecular Cell.
  • ASCO 2021 Top Pick #1: First Results of a Head-To-Head Trial of Acalabrutinib Versus Ibrutinib in Previously Treated Chronic Lymphocytic Leukemia P
  • First results of a head-to-head trial of acalabrutinib versus ibrutinib in previously tre
  • Capmatinib efficacy for METex14 non-small cell lung cancer patients: Results of the IFCT-2104 CAPM
  • The Beginners Guide to Patient-Derived Xenograft (PDX) Models. Crown Bioscience.
  • An updated overview of K-RAS G12C inhibitors in advanced stage non-small cell lung cancer. Journal of Thoracic Disease.
  • Meta-analysis on the safety and efficacy of Erdafitinib in treating FGFR1–4 mutated solid tumors. Frontiers in Pharmacology.
  • Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. Molecular Cancer Therapeutics.
  • FLT(3)-ing about: the search for the best inhibitor. Blood.
  • Vemurafenib P
  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Biochemical Journal.
  • ELEVATE-RR Trial Acalabrutinib vs Ibrutinib in Previously Treated P
  • Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. Cancers.
  • Erdafitinib outperforms chemotherapy in FGFR-altered advanced urothelial cancer. Medicom.
  • Downstream kinase signaling is dictated by specific KRAS mut
  • Comparable outcomes with gilteritinib or quizartinib in R/R AML. Medical Conferences.
  • The classification of BRAF mutations and their signaling pathways.
  • New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation. Drug Design, Development and Therapy.
  • Cell cycle regulation, part 3: cyclin D, cyclin E, and Rb. YouTube.
  • BRAF V600E: Implications for Carcinogenesis and Molecular Therapy. Clinical Cancer Research.
  • Patient-Derived Xenograft Models (PDX). Genesis Drug Discovery & Development.
  • Real-world comparative effectiveness of acalabrutinib and ibrutinib in patients with chronic lymphocytic leukemia.
  • Inhibitory effects of gilteritinib and quizartinib on FLT3 wt and FLT3-ITD.
  • ASCO 2023: Discussant: THOR – Results of Erdafitinib versus Chemotherapy in Patients with Advanced or Metastatic Urothelial Cancer with Select Fibroblast Growth Factor Receptor Alter
  • Impact of G12C and G12D mutations on KRAS downstream pathways compared to wild type KRAS.
  • Capmatinib for Patients with NSCLC with MET Exon 14 Mut
  • Drugging KRAS: current perspectives and state-of-art review.
  • VEGFR-2 Inhibitors Market Set to Transform Oncology Tre
  • Patient-derived xenograft models for oncology drug discovery.
  • Researchers May Use Cancer Cell Lines To Identify Target Populations Prior to Clinical Trials.
  • Capmatinib Benefits Adults with Advanced NSCLC and MET Exon 14 Skipping Mut
  • Cyclin and CDK in cell cycle progression. YouTube.
  • Indirect comparison of capmatinib treatment from GEOMETRY mono-1 trial to SOC in German patients with locally advanced or metastatic NSCLC harboring METex14 skipping mut
  • Notch signaling p

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Methyl-2-(pyrazin-2-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the fast-paced world of drug development, the integrity of our work extends beyond groundbreaking discoveries to the responsible management of the chemical entities we handle. This guide provides a detailed protocol for the proper disposal of 2-Methyl-2-(pyrazin-2-yl)propanenitrile, a compound of interest in various research and development pipelines. Adherence to these procedures is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance.

I. Hazard Assessment and Characterization

Understanding the potential hazards of this compound is the foundational step in its safe management. Based on its constituent functional groups—a pyrazine ring and a nitrile group—we can infer the following potential hazards:

  • Toxicity: Nitrile compounds can be toxic if ingested, inhaled, or absorbed through the skin.[1][2] Some nitriles can release cyanide upon metabolism or decomposition, posing a significant health risk.

  • Flammability: Similar pyrazine compounds are flammable liquids.[3][4] Therefore, this compound should be treated as a potential fire hazard.

  • Reactivity: The compound may react with strong oxidizing agents, acids, and bases.[1]

Due to these potential hazards, this compound must be managed as a hazardous waste.[5][6][7]

II. Personal Protective Equipment (PPE) - The First Line of Defense

Prior to handling this compound in any capacity, including for disposal, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles are required. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[8]

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, are essential.[9][10] It is crucial to note that thin disposable gloves offer limited protection and should be changed immediately upon contamination.[9]

  • Body Protection: A flame-resistant laboratory coat must be worn at all times.[11]

  • Respiratory Protection: All handling of this compound should occur within a certified chemical fume hood to prevent inhalation of vapors.[12][13]

III. Step-by-Step Disposal Protocol

The disposal of this compound must follow the "cradle-to-grave" principle of hazardous waste management, meaning the generator is responsible for the waste from its creation to its final disposal.[5][6]

Step 1: Waste Identification and Segregation

  • Designate as Hazardous Waste: All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., gloves, absorbent pads), must be classified as hazardous waste.

  • Segregate Waste Streams:

    • Liquid Waste: Collect all liquid waste containing the compound in a dedicated, leak-proof, and clearly labeled container.[14] Do not mix with other incompatible waste streams.

    • Solid Waste: All contaminated solid waste, such as pipette tips, contaminated gloves, and absorbent materials, should be collected in a separate, clearly labeled, and sealed container.

Step 2: Waste Container Management

  • Container Selection: Use containers that are compatible with the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of the contents (e.g., "Aqueous solution," "Contaminated solids").

  • Closure: Keep the waste container securely closed at all times, except when adding waste.[7][14]

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from heat sources and ignition points.[2][3][4]

Step 3: Spill and Emergency Procedures

In the event of a spill:

  • Evacuate: Immediately alert others in the area and evacuate if necessary.

  • Control: If safe to do so, prevent the spill from spreading using absorbent materials.

  • Personal Protection: Wear appropriate PPE before attempting to clean up the spill.

  • Cleanup: For small spills, use an absorbent material (e.g., vermiculite, sand) to soak up the liquid. Place the contaminated absorbent material in a sealed container and label it as hazardous waste.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Step 4: Final Disposal

  • Contact Environmental Health and Safety (EHS): Your institution's EHS department is responsible for the final collection and disposal of hazardous waste.[14]

  • Manifesting: For off-site disposal, the waste will be tracked using a hazardous waste manifest system to ensure it reaches a licensed treatment, storage, and disposal facility (TSDF).[5][15]

Quantitative Data Summary

ParameterGuideline/ValueRationale and Source
Waste Classification Hazardous WasteInferred from the toxic and flammable properties of nitrile and pyrazine compounds.[1][2]
pH for Aqueous Waste Neutral (6-8)To prevent reactions and potential hydrolysis that could release toxic byproducts.
Container Headspace >10%To allow for vapor expansion and prevent container rupture.[14]
Satellite Accumulation Limit < 55 gallonsAs per EPA regulations for hazardous waste generators.[14]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Segregation cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Response Start Start: Handling of This compound PPE Don Appropriate PPE: - Safety Goggles/Face Shield - Nitrile Gloves - Lab Coat Start->PPE FumeHood Work in a Certified Chemical Fume Hood PPE->FumeHood WasteGenerated Waste Generated FumeHood->WasteGenerated LiquidWaste Liquid Waste Stream WasteGenerated->LiquidWaste Liquid SolidWaste Solid Waste Stream WasteGenerated->SolidWaste Solid Spill Spill Occurs WasteGenerated->Spill LiquidContainer Collect in Labeled, Leak-Proof Container LiquidWaste->LiquidContainer SolidContainer Collect in Labeled, Sealed Container SolidWaste->SolidContainer Storage Store in Designated Satellite Accumulation Area LiquidContainer->Storage SolidContainer->Storage EHS_Contact Contact EHS for Pickup Storage->EHS_Contact OffsiteDisposal Transport to Licensed TSDF via Manifest EHS_Contact->OffsiteDisposal SpillResponse Follow Spill Cleanup Protocol Spill->SpillResponse SpillWaste Collect Spill Debris as Hazardous Waste SpillResponse->SpillWaste SpillWaste->SolidContainer

Caption: Decision workflow for handling and disposal of this compound.

References

  • Airgas. (2021, July 12). Safety Data Sheet: Nonflammable Gas Mixture. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances. Retrieved from [Link]

  • Google Patents. (n.d.). CN102826627B - Method for removing pyrazine derivatives in waste water by resin adsorption method.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Substance Fact Sheet: 2-Dimethylaminoacetonitrile. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]

  • PubMed Central. (2024, December 16). Pyrazine derivative synthesis in a continuous-flow system. Retrieved from [Link]

  • Occupational Safety and Health Administration. (2024, March 25). Acetonitrile. Retrieved from [Link]

  • Advanced Biotech. (2025, January 25). Safety Data Sheet: 2-Methyl Pyrazine synthetic. Retrieved from [Link]

  • University of Pennsylvania Environmental Health and Radiation Safety. (2023, May 15). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. Retrieved from [Link]

  • Royal Society of Chemistry. (2022, November 16). Microwave-irradiated rapid synthesis of antimicrobial pyrazine derivatives in reactive eutectic media. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. Retrieved from [Link]

  • EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. Retrieved from [Link]

  • The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Cross-Linked Pyrazine-Based Polymers for Selective Removal of Mercury(II) Ions from Wastewater Solutions. Retrieved from [Link]

  • Premier Safety. (2023, December 19). Navigating OSHA Standards: How Orange Nitrile Gloves Meet Compliance. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Greener approach toward one pot route to pyrazine synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Hazardous waste in the United States. Retrieved from [Link]

  • University of Pennsylvania Environmental Health and Radiation Safety. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-2-(pyrazin-2-yl)propanenitrile
Reactant of Route 2
Reactant of Route 2
2-Methyl-2-(pyrazin-2-yl)propanenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.